AG126
Description
Tyrphostin AG 126 is a member of the tyrphostin family of tyrosine kinase inhibitors, that actively blocks lipopolysaccharide-induced production of tumor necrosis factor-a and nitric oxide in macrophages. (NCI)
inhibits development of postoperative ileus induced by surgical manipulation of murine colon
Properties
IUPAC Name |
2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQADSPERJRQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152117 | |
| Record name | AG 126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-62-4 | |
| Record name | AG 126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG 126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-126 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AG-126 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG126: An In-depth Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's impact on key inflammatory signaling pathways, including the JAK/STAT, MAPK, and NF-κB pathways, and elucidates its dual mechanism of action involving the inhibition of Bruton's tyrosine kinase (BTK) and the generation of its active metabolite, malononitrile. This document synthesizes quantitative data from in vivo and in vitro studies, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades affected by this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Protein tyrosine kinases (PTKs) are critical components of intracellular signaling pathways that regulate a wide array of cellular processes, including inflammation. Consequently, the inhibition of PTKs has emerged as a promising therapeutic strategy for inflammatory diseases.
This compound is a synthetic compound belonging to the tyrphostin family, known for its ability to inhibit protein tyrosine kinases.[1][2] This guide provides an in-depth analysis of the mechanism of action of this compound in an inflammatory context, intended for researchers and professionals in the field of drug development.
In Vivo Anti-Inflammatory Activity of this compound
This compound has demonstrated potent anti-inflammatory effects in various animal models of acute and chronic inflammation.[1]
Carrageenan-Induced Pleurisy in Rats
In a rat model of carrageenan-induced pleurisy, a model of acute inflammation, intraperitoneal administration of this compound resulted in a dose-dependent reduction in pleural exudate volume and the infiltration of polymorphonuclear leukocytes.[1]
Collagen-Induced Arthritis in Mice
In a mouse model of collagen-induced arthritis, a model of chronic autoimmune inflammation, this compound treatment significantly attenuated the clinical signs of arthritis, including paw swelling.[3]
Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Animal Model | Species | This compound Dose | Route of Administration | Observed Effects | Reference |
| Carrageenan-Induced Pleurisy | Rat | 1, 3, and 10 mg/kg | Intraperitoneal | Dose-dependent reduction in pleural exudate and mononuclear cell infiltration. | [1] |
| Collagen-Induced Arthritis | Mouse | 5 mg/kg (every 48h) | Intraperitoneal | Attenuation of clinical signs of arthritis and tissue injury. | [3] |
In Vitro Anti-Inflammatory Effects of this compound
The anti-inflammatory effects of this compound have been further characterized in various in vitro systems, providing insights into its cellular and molecular targets.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to reduce the expression and production of key pro-inflammatory mediators. In carrageenan-treated rats, this compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lung and joint tissues.[1] Furthermore, this compound treatment leads to a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the pleural exudate of rats with carrageenan-induced pleurisy.[2]
Table 2: Effect of this compound on Pro-Inflammatory Mediators
| Mediator | In Vivo/In Vitro Model | Effect of this compound | Quantitative Data | Reference |
| iNOS | Carrageenan-induced pleurisy (rat lung); Collagen-induced arthritis (rat joints) | Reduced expression | Not specified | [1] |
| COX-2 | Carrageenan-induced pleurisy (rat lung); Collagen-induced arthritis (rat joints) | Reduced expression | Not specified | [1] |
| TNF-α | Carrageenan-induced pleurisy (rat pleural exudate) | Significant reduction | Not specified | [2] |
| IL-1β | Carrageenan-induced pleurisy (rat pleural exudate) | Significant reduction | Not specified | [2] |
| IL-17A | Adjuvant-induced arthritis (mouse spleen) | Suppression of IL-17A+ populations | Not specified | [3] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response.
Dual Mechanism of Action: BTK Inhibition and Malononitrile Activity
A key aspect of this compound's mechanism is its dual action. The intact molecule directly inhibits Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor and Toll-like receptor (TLR) signaling. Additionally, this compound can be hydrolyzed to convert its dinitrile side chain into malononitrile (MN), which possesses its own anti-inflammatory properties. This dual mechanism contributes to its broad anti-inflammatory and neuroprotective effects.
Dual mechanism of this compound action.
Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in various inflammatory diseases. This compound has been shown to downregulate the JAK/STAT pathway, contributing to its anti-inflammatory effects.
This compound inhibits the JAK/STAT signaling pathway.
Modulation of the MAPK Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to prevent the phosphorylation of p42/p44 MAPK (ERK1/2), thereby inhibiting downstream inflammatory signaling.
This compound inhibits the MAPK/ERK signaling pathway.
Interference with the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of a wide range of genes involved in inflammation and immunity. While the direct interaction of this compound with components of the NF-κB pathway is less characterized, its inhibitory effects on upstream kinases, such as those in the MAPK pathway, can indirectly lead to the downregulation of NF-κB activation.
Detailed Experimental Protocols
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.
-
Animals: Male Wistar rats (200-250 g) are used.
-
Induction of Pleurisy: Animals are anesthetized, and a 1% solution of carrageenan in saline (0.2 mL) is injected into the pleural cavity.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline) and administered intraperitoneally at the desired doses (e.g., 1, 3, 10 mg/kg) 30 minutes before carrageenan injection. A control group receives the vehicle alone.
-
Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline.
-
Analysis:
-
Exudate Volume: The total volume of fluid recovered from the pleural cavity is measured, and the volume of exudate is calculated by subtracting the volume of the washing solution.
-
Cell Count: The total number of leukocytes and the differential cell count in the pleural exudate are determined using a hemocytometer and microscopic examination of stained smears.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell-free supernatant of the pleural exudate are quantified using ELISA kits.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutic agents.
-
Animals: DBA/1 mice (8-10 weeks old) are typically used due to their susceptibility to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: this compound (e.g., 5 mg/kg) is administered intraperitoneally every 48 hours, starting from a specified day post-immunization (e.g., day 18 or upon the onset of clinical signs).
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw on a scale of 0-4 based on the degree of inflammation and joint swelling. The total clinical score per mouse is the sum of the scores for all four paws. Paw thickness can also be measured using a caliper.
-
Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to evaluate cartilage destruction. A semi-quantitative scoring system is used to evaluate the severity of these histological changes.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to quantify the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-p38 MAPK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or the total form of the protein).
Conclusion
This compound is a potent anti-inflammatory agent that exerts its effects through a multi-targeted mechanism of action. Its ability to inhibit key inflammatory signaling pathways, including the JAK/STAT and MAPK pathways, and its unique dual action involving BTK inhibition and the generation of malononitrile, underscore its therapeutic potential for a range of inflammatory conditions. The data presented in this guide, derived from both in vivo and in vitro studies, provide a solid foundation for further research and development of this compound and related compounds as novel anti-inflammatory therapeutics. Future studies should focus on elucidating the precise quantitative parameters of its inhibitory activities and further exploring its efficacy and safety in more complex disease models.
References
- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase inhibitor tyrphostin this compound reduces activation of inflammatory cells and increases Foxp3+ regulatory T cells during pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG126: A Technical Guide to its Inhibition of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG126 is a synthetically derived benzylidene malononitrile compound that functions as a potent inhibitor of protein tyrosine kinases.[1] Initially identified for its ability to block the activation of Mitogen-Activated Protein Kinase (MAPK), specifically p42MAPK (ERK2), its therapeutic potential has been explored in a variety of preclinical models of inflammatory diseases and cancer.[1] This technical guide provides an in-depth overview of the core signaling pathways modulated by Tyrphostin this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathway Inhibition
Tyrphostin this compound exerts its biological effects primarily through the inhibition of key signaling cascades that are frequently dysregulated in pathological conditions. The primary targets include the ERK1/2 (MAPK) pathway and the JAK/STAT pathway, with downstream consequences for the NF-κB signaling axis.
The ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. Tyrphostin this compound has been shown to selectively inhibit the phosphorylation of ERK1 (p44) and ERK2 (p42) at concentrations between 25-50 μM.[2] By preventing the activation of ERK1/2, Tyrphostin this compound effectively blocks the downstream signaling events that contribute to cell growth and survival.
Figure 1. Inhibition of the ERK1/2 signaling pathway by Tyrphostin this compound.
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. Tyrphostin this compound has been demonstrated to downregulate the JAK/STAT pathway.[3][4] Specifically, treatment with this compound has been shown to decrease the expression of JAK1 and STAT3.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-21, IL-22, IL-1β, and TNF-α, and a decrease in the expression of nitric oxide synthase 2 (NOS2).[3]
Figure 2. Downregulation of the JAK/STAT signaling pathway by Tyrphostin this compound.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Tyrphostin this compound has been shown to attenuate signaling through NF-κB.[2] This inhibition is likely a downstream effect of its action on upstream kinases. By inhibiting NF-κB activation, Tyrphostin this compound reduces the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]
Figure 3. Attenuation of the NF-κB signaling pathway by Tyrphostin this compound.
Quantitative Data
The inhibitory activity of Tyrphostin this compound has been quantified against several targets and in various cell lines. The following tables summarize the available quantitative data.
| Target | IC50 | Reference |
| Epidermal GFRK | 450 μM | [2] |
| Platelet-derived GFRK | > 100 μM | [2] |
| Cellular Effect | Effective Concentration | Cell Line/System | Reference |
| Inhibition of ERK1/2 Phosphorylation | 25-50 μM | Not specified | [2] |
| Inhibition of VEGF-induced proliferation | 0.1-100 μM | BRMECs | [1] |
| Increased viability | 10 μM (overnight) | ARPE-19 cells | [1] |
| Toxicity | > 10 μM | ARPE-19 cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the effects of Tyrphostin this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of Tyrphostin this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tyrphostin this compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Tyrphostin this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Figure 4. Experimental workflow for a typical MTT cell viability assay.
Western Blot Analysis for ERK Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of Tyrphostin this compound on ERK1/2 phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tyrphostin this compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of Tyrphostin this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like β-actin to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis induced by Tyrphostin this compound.[5]
Materials:
-
Cells of interest
-
Tyrphostin this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tyrphostin this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to Tyrphostin this compound treatment using propidium iodide staining.[6]
Materials:
-
Cells of interest
-
Tyrphostin this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Tyrphostin this compound for a specified duration.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA.
-
PI Staining: Add PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Conclusion
Tyrphostin this compound is a valuable research tool for investigating the roles of key signaling pathways in various cellular processes and disease models. Its inhibitory action on the ERK1/2 and JAK/STAT pathways, with subsequent effects on NF-κB signaling, underscores its potential as a modulator of inflammation and cell proliferation. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the intricate mechanisms of Tyrphostin this compound and explore its therapeutic applications. As with any inhibitor, careful dose-response studies and consideration of off-target effects are crucial for accurate interpretation of experimental results. Further research is warranted to identify the full spectrum of kinases inhibited by Tyrphostin this compound and to expand its efficacy profile in various preclinical cancer models.
References
- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection by tyrosine kinase inhibitor, tyrphostin this compound, through the suppression of IL-17A, RORγt, and T-bet signaling, in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosine kinase signaling by tyrphostin this compound downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
AG126 as an ERK1/ERK2 Phosphorylation Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG126, a tyrphostin derivative, is a tyrosine kinase inhibitor that demonstrates selective inhibitory activity against the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/ERK2). As key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1 and ERK2 are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of various pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an ERK1/ERK2 phosphorylation inhibitor. It includes a summary of its inhibitory concentrations, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that transduces extracellular signals into intracellular responses. The ERK1/ERK2 cascade, a central branch of the MAPK pathway, is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the sequential activation of Ras, Raf, and MEK1/2, culminating in the phosphorylation and activation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK). Activated ERK1/2 then phosphorylates a diverse array of cytoplasmic and nuclear substrates, thereby modulating gene expression and regulating critical cellular functions.
This compound has emerged as a valuable chemical tool for dissecting the roles of ERK1 and ERK2 in various biological contexts. By inhibiting their phosphorylation, this compound effectively blocks downstream signaling, enabling researchers to probe the functional consequences of ERK1/ERK2 inactivation. This guide serves as a comprehensive resource for utilizing this compound in preclinical research and drug discovery efforts targeting the MAPK/ERK pathway.
Quantitative Data
The inhibitory activity of this compound against ERK1/ERK2 phosphorylation has been characterized in various in vitro studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ERK1/ERK2 Phosphorylation) | 25-50 µM | Various | [1][2] |
Note: The IC50 value represents the concentration of this compound required to inhibit the phosphorylation of ERK1 and ERK2 by 50%. This value is often cited as a range, reflecting variability between different experimental systems and conditions.
Signaling Pathway
This compound exerts its effects by intervening in the canonical MAPK/ERK signaling pathway. The diagram below illustrates the key components of this cascade and the point of inhibition by this compound.
References
The Biological Effects of AG126 on Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG126, a tyrphostin derivative, is a tyrosine kinase inhibitor that has garnered significant interest in cell biology research for its diverse biological effects. This technical guide provides an in-depth overview of the known cellular impacts of this compound, with a focus on its mechanism of action, effects on cell viability and apoptosis, and its modulation of key signaling pathways. This document synthesizes findings from various studies to serve as a comprehensive resource for researchers utilizing this compound in their experimental designs.
Core Mechanism of Action
This compound primarily functions as an inhibitor of protein tyrosine kinases. Its most well-documented effect is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] By preventing the phosphorylation and subsequent activation of ERK1/2, this compound can modulate a wide array of cellular processes, including proliferation, differentiation, and survival.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data on the biological effects of this compound in various cell culture models. It is important to note that the specific IC50 values can vary depending on the cell line, experimental conditions, and the assay used.
| Cell Line/Model | Effect Measured | Concentration/Dosage | Key Findings |
| PCW-stimulated microglial cells | Cytokine Release | Not specified | Potent inhibition of pneumococcal cell wall (PCW)-evoked cytokine release.[1] |
| PCW-stimulated microglial cells | ERK Phosphorylation | Not specified | Prevention of PCW-inducible ERK phosphorylation.[1] |
| BTBR Mouse Model of Autism | IL-21/IL-21R and JAK/STAT Pathway | 5 mg/kg for 10 days | Downregulation of the IL-21/IL-21R and JAK/STAT pathway. |
Key Biological Effects of this compound
Inhibition of Cell Viability and Proliferation
This compound has been shown to inhibit the viability and proliferation of various cell types. This effect is largely attributed to its ability to block signaling pathways crucial for cell growth and division, such as the MAPK/ERK pathway.
Induction of Apoptosis
This compound can induce apoptosis, or programmed cell death, in susceptible cell lines. The pro-apoptotic effects of this compound are often linked to its inhibition of survival signals that are dependent on tyrosine kinase activity.
Modulation of Signaling Pathways
MAPK/ERK Pathway: As a potent inhibitor of ERK1/2 phosphorylation, this compound effectively blocks the downstream signaling of this critical pathway involved in cell proliferation, survival, and differentiation.[1]
JAK/STAT Pathway: this compound has been observed to downregulate the JAK/STAT signaling pathway, which plays a crucial role in immune responses and inflammation. This suggests a potential immunomodulatory role for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological effects of this compound on cell cultures.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for a specified time. Include vehicle and untreated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][3][4]
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against t-ERK and a loading control.[5][6]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the known points of intervention of this compound in key cellular signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
AG126: A Technical Guide to its Discovery and Scientific Background
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and scientific background of AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the fields of inflammation, oncology, and cell biology.
Introduction and Discovery
This compound, a derivative of benzylidene malononitrile, was identified as a potent inhibitor of protein tyrosine kinases.[1] Tyrphostins were initially developed to inhibit cell growth by targeting the activity of growth factor receptor kinases. This compound specifically gained attention for its ability to attenuate inflammatory responses, a characteristic attributed to its inhibitory effects on key signaling pathways.
Mechanism of Action
This compound primarily functions as an inhibitor of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), also known as p44 and p42 MAPKs.[2][3][4] This inhibition occurs at concentrations between 25-50 μM.[2][3][4] By blocking the activation of the ERK/MAPK pathway, this compound disrupts downstream signaling cascades that are crucial for cell proliferation, differentiation, and the inflammatory response.
The anti-inflammatory effects of this compound are multifaceted and include:
-
Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to block the production of tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo.[3][5]
-
Attenuation of NF-κB Signaling: By inhibiting upstream kinases, this compound attenuates signaling through the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[3][5]
-
Downregulation of Inflammatory Enzymes: The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process.[1][3][5]
It is noteworthy that this compound is a poor inhibitor of epidermal growth factor receptor kinase (EGFRK) and platelet-derived growth factor receptor kinase (PDGFRK), with high IC50 values for these kinases, indicating a degree of selectivity.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Efficacy | |||
| ERK1/2 Phosphorylation Inhibition | 25-50 μM | Various | [2][3][4] |
| IC50 for EGFRK | 450 μM | [5][6] | |
| IC50 for PDGFRK | > 100 μM | [5][6] | |
| In Vivo Efficacy | |||
| Carrageenan-induced Pleurisy (Rat) | 1, 3, or 10 mg/kg i.p. | Sprague-Dawley Rats | [1] |
| Collagen-induced Arthritis (Rat) | 5 mg/kg i.p. every 48 hours | Lewis Rats | [1] |
Key Signaling Pathway
The primary signaling pathway affected by this compound is the ERK/MAPK cascade. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line, immune cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERK Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on ERK1/2 phosphorylation.
Materials:
-
Cells of interest
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
In Vivo Anti-inflammatory Animal Model: Carrageenan-Induced Pleurisy in Rats
This protocol describes an acute inflammation model to evaluate the anti-inflammatory effects of this compound in vivo.[1]
Animals:
-
Male Sprague-Dawley rats (150-200 g)
Materials:
-
This compound
-
Carrageenan solution (1% in saline)
-
Vehicle (e.g., saline with 1% ethanol)
-
Anesthesia
Procedure:
-
Animal Groups: Divide rats into groups: Sham, Carrageenan + Vehicle, and Carrageenan + this compound (at different doses, e.g., 1, 3, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 15 minutes before carrageenan injection.
-
Induction of Pleurisy: Induce pleurisy by intrapleural injection of 0.2 mL of carrageenan solution. The sham group receives saline.
-
Euthanasia and Sample Collection: After a set time (e.g., 4 hours), euthanize the animals. Collect the pleural exudate and measure its volume.
-
Cell Count and Analysis: Determine the total and differential leukocyte counts in the pleural exudate. The lung tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., iNOS, COX-2).
-
Data Analysis: Compare the volume of pleural exudate and leukocyte infiltration between the different groups.
Conclusion
This compound is a valuable research tool for studying the role of the ERK/MAPK signaling pathway in various cellular processes, particularly inflammation. Its demonstrated efficacy in preclinical models of inflammation suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to design and execute experiments involving this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other disease contexts where the ERK/MAPK pathway is dysregulated.
References
- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Target Specificity and Off-Target Effects of AG126
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has garnered attention for its selective inhibitory action on specific cellular signaling pathways. This technical guide provides a comprehensive overview of the target specificity and potential off-target effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling networks.
Core Target: ERK1/2 Phosphorylation
The primary and most well-characterized molecular target of this compound is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Quantitative Inhibition Data
The inhibitory potency of this compound against ERK1/2 phosphorylation and other kinases is summarized in the table below.
| Target | Assay Type | Inhibitory Concentration (IC50) | Reference |
| ERK1/2 Phosphorylation | Cell-based assay | 25-50 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 450 µM | [2] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | In vitro kinase assay | > 100 µM | [2] |
Table 1: Quantitative Inhibitory Data for this compound
Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. This compound intervenes at the level of MEK-mediated ERK1/2 phosphorylation.
References
AG126: A Technical Guide to its Role in the MAPK Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool for studying the mitogen-activated protein kinase (MAPK) signaling cascade. While initially explored for its potential to inhibit growth factor receptor kinases, this compound has been demonstrated to be a more potent and selective inhibitor of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in the MAPK/ERK pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK1/2 pathway, a key branch of the MAPK family, is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.
This compound, a tyrphostin, has been identified as an inhibitor of the MAPK/ERK pathway. Unlike many other tyrphostins that target receptor tyrosine kinases like EGFR, this compound exhibits a more specific action downstream in the cascade, primarily by preventing the phosphorylation and subsequent activation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK)[1]. This property makes this compound a valuable research tool for dissecting the roles of ERK1/2 in various cellular contexts and a potential lead compound for the development of novel therapeutics.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor. Its primary mechanism of action within the MAPK signaling cascade is the selective inhibition of the phosphorylation of ERK1 and ERK2[1]. This inhibition occurs at concentrations in the range of 25-50 μM in various cell types. By preventing the phosphorylation of the T-E-Y motif in the activation loop of ERK1/2 by the upstream kinase MEK, this compound effectively blocks the activation of ERK and its subsequent downstream signaling.
The inhibition of ERK activation by this compound leads to the modulation of numerous downstream cellular processes. These include the suppression of inflammatory responses through the reduced expression of pro-inflammatory cytokines like TNF-α and IL-1, as well as enzymes such as COX-2 and iNOS. This effect is partly mediated by the inhibition of the transcription factor NF-κB, whose activation can be dependent on the MAPK/ERK pathway[2][3]. Furthermore, this compound has been shown to influence cell viability and proliferation, and in some contexts, promote apoptosis.
Quantitative Data
| Parameter | Value | Cell Line / System | Assay Type | Reference |
| ERK1/2 Phosphorylation Inhibition | 25-50 µM | Various | Western Blot | [1] |
| VEGF-induced Proliferation Inhibition | 0.1-100 µM | Bovine Retinal Microvascular Endothelial Cells (BRMECs) | Cell Proliferation Assay | [1] |
| EGFR Kinase Inhibition (IC50) | 450 µM | N/A (in vitro) | Kinase Assay | |
| PDGF Receptor Kinase Inhibition (IC50) | >100 µM | N/A (in vitro) | Kinase Assay |
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention by this compound.
Experimental Workflow: Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on ERK phosphorylation and cell viability.
Logical Relationship of this compound's Downstream Effects
This diagram illustrates the logical flow from this compound's inhibition of ERK to its downstream cellular effects.
Experimental Protocols
Western Blot for Phospho-ERK1/2
This protocol details the steps to measure the levels of phosphorylated ERK1/2 in cell lysates following treatment with this compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF) for stimulation
-
6-well cell culture plates
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot with an ECL substrate and capture the image.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-total-ERK1/2 and then with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the old medium with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50 value.
-
In Vitro Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on ERK enzymatic activity.
Materials:
-
Purified active ERK2 enzyme
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound stock solution
-
ATP
-
96-well plate
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Dilute the purified active ERK2 and the MBP substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the this compound dilutions, the ERK2 enzyme, and the MBP substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the this compound concentration to determine the IC50 value for ERK2 inhibition.
-
Conclusion
This compound serves as a specific and valuable tool for investigating the MAPK/ERK signaling pathway. Its ability to selectively inhibit ERK1/2 phosphorylation allows for the detailed study of the downstream consequences of this pathway in a variety of cellular processes, including inflammation and cancer cell proliferation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further elucidate the intricate roles of the MAPK/ERK cascade in health and disease. Further research to establish a comprehensive profile of its IC50 values across diverse cancer cell lines will be beneficial for its potential development as a therapeutic agent.
References
Understanding the anti-inflammatory properties of AG126
An In-depth Technical Guide to the Anti-inflammatory Properties of AG126
Abstract
This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from key in vivo and in vitro studies. Detailed experimental protocols for seminal studies are provided, and critical signaling pathways are visualized. This guide is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response integral to immunity and tissue repair. However, dysregulated inflammatory processes are central to the pathophysiology of numerous acute and chronic diseases. Protein tyrosine kinases (PTKs) are critical enzymes that regulate a multitude of cellular signaling pathways, including those that govern the expression of inflammatory genes.[1] The inhibition of PTK activity, therefore, represents a promising strategy for the development of novel anti-inflammatory therapies.[2][3]
This compound is a derivative of benzylidene malononitrile and a potent inhibitor of protein tyrosine kinases.[2] It has been shown to exert significant anti-inflammatory effects in various animal models of both acute and chronic inflammation.[1][2] The therapeutic potential of this compound stems from its ability to modulate key inflammatory signaling cascades, thereby reducing the production of pro-inflammatory mediators and suppressing the inflammatory response.[4] This document will delve into the core mechanisms of this compound, presenting the data and methodologies that underpin our current understanding of its anti-inflammatory properties.
Mechanism of Action
The anti-inflammatory effects of this compound are multifaceted, primarily stemming from its ability to inhibit protein tyrosine kinases and consequently modulate downstream signaling pathways crucial for the inflammatory response.
Inhibition of Protein Tyrosine Kinases
This compound is a potent inhibitor of several protein tyrosine kinases. While its exact targets are not fully elucidated, studies have demonstrated its ability to inhibit the phosphorylation of key signaling molecules.[2][5] Notably, this compound has been shown to prevent the activation of mitogen-activated protein kinase (MAPK), specifically p42MAPK (ERK2).[2] It is also suggested that this compound may attenuate the activation of the p38 MAP kinase pathway, which plays a significant role in inflammation.[2]
Modulation of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by interfering with several critical signaling pathways.
2.2.1 MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling route for a variety of cellular processes, including inflammation. This compound has been identified as an inhibitor of ERK1 and ERK2 phosphorylation.[4][6][7] By blocking the activation of ERK1/2, this compound can impede the downstream signaling that leads to the expression of pro-inflammatory genes.
2.2.2 JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in inflammation.[8] this compound has been shown to downregulate the JAK/STAT pathway.[9][10] Specifically, treatment with this compound has been found to decrease the expression of JAK1 and STAT3.[9][10] This inhibition can lead to a reduction in the expression of STAT3-regulated pro-inflammatory genes.
2.2.3 NF-κB Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Pro-inflammatory cytokines like TNF-α and IL-1 activate NF-κB.[2] this compound has been shown to attenuate signaling through NF-κB, leading to reduced expression of NF-κB target genes such as iNOS and COX-2.[4]
2.2.4 Dual Mechanism: BTK Inhibition and Malononitrile (MN) Activity
Recent studies have revealed a dual mechanism for the neuroprotective and anti-inflammatory effects of this compound, particularly in the context of central nervous system inflammation. This compound directly inhibits Bruton's tyrosine kinase (BTK), a kinase involved in B cell receptor and Toll-like receptor (TLR) signaling.[11] Additionally, this compound can undergo hydrolysis, converting its dinitrile side chain to malononitrile (MN), which mediates some of the compound's anti-inflammatory effects through an as-yet-unidentified target.[11]
Downregulation of Pro-inflammatory Mediators
A primary consequence of this compound's modulation of the aforementioned signaling pathways is a significant reduction in the production and expression of key pro-inflammatory mediators. This includes:
-
Cytokines: this compound reduces the biosynthesis and/or effects of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]
-
Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[1][2]
-
Other Inflammatory Markers: this compound treatment also leads to a reduction in nitrotyrosine and poly (ADP-ribose) polymerase (PARP) staining, indicating decreased nitrosative stress and cellular damage.[1][2]
Preclinical Efficacy in Inflammatory Models
The anti-inflammatory properties of this compound have been validated in several preclinical models of acute and chronic inflammation.
In Vivo Studies
This compound has demonstrated potent anti-inflammatory effects in various animal models.
| Model | Species | This compound Dosage | Key Findings | Reference |
| Carrageenan-Induced Pleurisy | Rat | 1, 3, or 10 mg/kg i.p. | Dose-dependent reduction in pleural exudate volume and polymorphonuclear (PMN) cell infiltration. Significant decrease in TNF-α and IL-1β levels in the exudate. Reduced iNOS and COX-2 expression, nitrotyrosine formation, and PARP activation in the lung. | [1][2] |
| Collagen-Induced Arthritis | Rat | 5 mg/kg i.p. every 48h | Attenuated clinical signs of arthritis and tissue injury. Significantly lower plasma levels of TNF-α and IL-1β. Reduced iNOS and COX-2 expression in the joints. | [1][2] |
| Zymosan-Induced Peritonitis | Rat | 1-10 mg/kg i.p. | Attenuated peritoneal exudation, PMN migration, and multiple organ failure. Reduced production of TNF-α and IL-1β. | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Alleviated clinical symptoms, reduced inflammatory CNS infiltration, and microglia activation. Diminished encephalitogenic Th17 differentiation. | [11] |
| BTBR Mouse Model of Autism | Mouse | 5 mg/kg for 10 days | Decreased IL-21, IL-22, IL-1β, TNF-α, NOS2, JAK1, and STAT3 expression in brain tissues. Increased IL-27 and Foxp3 expression. | [9][10] |
In Vitro Studies
In vitro experiments have further elucidated the cellular mechanisms of this compound.
| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |
| Microglial Cells | Pneumococcal Cell Walls (PCW) | Not specified | Potently inhibited PCW-evoked cytokine release. Prevented PCW-inducible ERK phosphorylation. | [6] |
| Bovine Retinal Microvascular Endothelial Cells (BRMECs) | VEGF | 0.1-100 μM | Inhibited VEGF-induced proliferation in a dose-dependent manner. | [7] |
| ARPE-19 Cells | H₂O₂ | 10 μM | Increased cell viability. Concentrations >10 μM were toxic. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Carrageenan-Induced Pleurisy in Rats
This protocol describes an in vivo model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats are utilized for this study.
-
Induction of Pleurisy: Rats are anesthetized, and pleurisy is induced by the intrapleural injection of 0.2 ml of a 1% carrageenan solution in saline.
-
Treatment: this compound is administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg. A control group receives the vehicle.
-
Endpoint: At 4 hours post-carrageenan injection, the animals are euthanized.
-
Sample Collection and Analysis: The pleural cavity is opened, and the exudate is collected to measure volume and perform cell counts for polymorphonuclear (PMN) leukocytes. Cytokine levels (TNF-α, IL-1β) in the exudate are measured. Lung tissues are collected for histological examination and immunohistochemical analysis of iNOS, COX-2, nitrotyrosine, and PARP.[2]
Collagen-Induced Arthritis in Rats
This protocol details an in vivo model of chronic inflammation.
Methodology:
-
Animal Model: Rats are used for this chronic inflammatory arthritis model.
-
Induction of Arthritis: Arthritis is induced by immunization with bovine type II collagen.
-
Treatment: this compound is administered at a dose of 5 mg/kg i.p. every 48 hours.
-
Monitoring: The development of clinical signs of arthritis and tissue injury are monitored over the course of the study (e.g., up to 35 days).
-
Sample Collection and Analysis: At the end of the study, blood plasma is collected to measure TNF-α and IL-1β levels. Joint tissues are harvested for immunohistochemical analysis of iNOS and COX-2.[2]
In Vitro Cytokine Release Assay
This protocol outlines a general method for assessing the effect of this compound on cytokine release from cultured cells.
Methodology:
-
Cell Culture: A relevant cell line (e.g., microglial cells, macrophages) is cultured under appropriate conditions.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or pneumococcal cell walls (PCW), to induce cytokine production.
-
Treatment: this compound is added to the cell culture medium at various concentrations, typically before or concurrently with the inflammatory stimulus.
-
Incubation: The cells are incubated for a specified period to allow for cytokine production and release.
-
Sample Collection: The cell culture supernatant is collected.
-
Analysis: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using methods such as ELISA.[4][6]
Conclusion
This compound is a potent protein tyrosine kinase inhibitor with well-documented anti-inflammatory properties. Its mechanism of action involves the inhibition of multiple key signaling pathways, including the MAPK/ERK, JAK/STAT, and NF-κB pathways. Furthermore, a dual mechanism involving the direct inhibition of BTK and the activity of its hydrolysis product, malononitrile, contributes to its therapeutic effects. The preclinical data from both in vivo and in vitro models strongly support the potential of this compound as a therapeutic agent for inflammatory diseases. The significant reduction in pro-inflammatory mediators and the amelioration of disease in animal models of acute and chronic inflammation highlight its promise. Further research is warranted to fully elucidate its target profile and to explore its clinical potential in human inflammatory conditions.
References
- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins this compound and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosine kinase signaling by tyrphostin this compound downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tyrphostin this compound exerts neuroprotection in CNS inflammation by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG126 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant therapeutic potential in various preclinical animal models of inflammatory diseases. These application notes provide a comprehensive overview of the in vivo applications of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting protein tyrosine kinases, which are crucial for the signaling pathways that regulate cellular processes such as proliferation, differentiation, and inflammation.[1] Specifically, this compound has been shown to inhibit the p42 mitogen-activated protein kinase (MAPK), also known as ERK2.[1][2] This inhibition disrupts the downstream signaling cascades that lead to the expression of pro-inflammatory mediators. Furthermore, this compound has been identified as a direct inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B cell receptor and Toll-like receptor (TLR) signaling pathways.[3]
The anti-inflammatory properties of this compound are characterized by:
-
Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
-
Decreased formation of nitrotyrosine and poly (ADP-ribose) polymerase (PARP).[1][4]
-
Inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][5][6]
-
Attenuation of the p38 MAPK pathway, which plays a significant role in both acute and chronic inflammation.[1]
Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: this compound inhibits protein tyrosine kinases, blocking downstream MAPK and NF-κB signaling.
Quantitative Data from In Vivo Studies
The following tables summarize the dosages and significant findings from various in vivo animal studies investigating the effects of this compound.
Table 1: this compound in Models of Acute and Chronic Inflammation
| Animal Model | Species | This compound Dosage and Administration | Key Findings | Reference |
| Carrageenan-induced Pleurisy | Rat | 1, 3, or 10 mg/kg i.p. | Dose-dependent inhibition of pleural exudate formation and mononuclear cell infiltration. Reduction in iNOS and COX-2 expression. | [1] |
| Collagen-induced Arthritis | Rat | 5 mg/kg i.p. every 48 hours | Reduced clinical signs of arthritis and tissue injury. Decreased staining for nitrotyrosine and PARP in joints. | [1] |
Table 2: this compound in Models of Colitis and Meningitis
| Animal Model | Species | This compound Dosage and Administration | Key Findings | Reference |
| DNBS-induced Colitis | Rat | 5 mg/kg daily i.p. | Significant reduction in hemorrhagic diarrhea, weight loss, and colonic injury. Decreased myeloperoxidase activity and malondialdehyde levels. | [4] |
| Pneumococcal Meningitis | Rat | Pretreatment before intracisternal PCW injection | Significantly attenuated leukocyte influx into the cerebrospinal fluid. | [2][7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess the acute anti-inflammatory effects of this compound.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced pleurisy model in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (160-180 g) are used.[1]
-
Groups: Animals are divided into a vehicle control group and this compound treatment groups.
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg.[1] The vehicle control group receives the same volume of the vehicle.
-
Induction of Pleurisy: One hour after this compound or vehicle administration, pleurisy is induced by the intrapleural injection of 0.2 ml of 1% carrageenan solution.
-
Sample Collection: Four hours after the carrageenan injection, animals are euthanized. The pleural cavity is opened, and the exudate is collected. The volume of the exudate is measured, and a cell count is performed. Lung tissues are also collected for histological and immunohistochemical analysis.
-
Analysis: The collected exudate is analyzed for total and differential leukocyte counts. Lung tissues are processed for immunohistochemical staining for iNOS, COX-2, nitrotyrosine, and PARP.[1]
Collagen-Induced Arthritis in Rats
This model is employed to evaluate the effects of this compound on chronic inflammation and autoimmune disease.
Methodology:
-
Animals: Male Lewis rats are used for this model.[1]
-
Induction of Arthritis: Arthritis is induced by immunization with bovine type II collagen.
-
This compound Treatment: Treatment with this compound (5 mg/kg, i.p.) or vehicle is initiated at the onset of clinical signs of arthritis and continued every 48 hours.[1]
-
Clinical Assessment: The severity of arthritis is assessed daily using a clinical scoring system that evaluates periarticular erythema and edema.
-
Histopathological Evaluation: At the end of the study period (e.g., day 35), animals are euthanized, and the hind paws are collected for histological evaluation. Tissues are examined for signs of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Immunohistochemistry: Joint tissues can be further analyzed by immunohistochemistry for the expression of inflammatory markers.[1]
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats
This model is utilized to investigate the therapeutic potential of this compound in inflammatory bowel disease.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Induction of Colitis: Colitis is induced by intracolonic instillation of DNBS.[4]
-
This compound Administration: this compound (5 mg/kg, daily i.p.) or vehicle is administered starting from the day of DNBS instillation.[4]
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces.
-
Post-mortem Analysis: Four days after DNBS administration, animals are euthanized. The colon is removed, and the extent of macroscopic damage is scored.
-
Biochemical and Histological Analysis: Colonic tissue samples are collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and malondialdehyde (MDA) levels (a marker of oxidative stress).[4] Tissues are also processed for histological examination and immunohistochemical staining for iNOS, COX-2, nitrotyrosine, and PARP.[4]
Conclusion
This compound has consistently demonstrated potent anti-inflammatory effects in a variety of in vivo animal models. Its mechanism of action, centered on the inhibition of key tyrosine kinases involved in inflammatory signaling, makes it a promising candidate for further investigation in the context of inflammatory and autoimmune diseases. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this compound in their own in vivo studies.
References
- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor this compound prevents the massive microglial cytokine induction by pneumococcal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for AG126 in Cell Culture
Introduction
AG126, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor.[1][2] It functions by selectively inhibiting the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), which are key components of the MAPK/ERK signaling pathway.[2][3] This pathway is crucial for regulating cell proliferation, differentiation, and survival. This compound has been utilized in research to study the effects of inhibiting the ERK pathway in various cellular processes, including inflammation and cell viability.[1][4] It has been shown to block the production of TNF-α and attenuate signaling through NF-κB.[2][5]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | Tyrphostin this compound | [2] |
| Molecular Formula | C₁₀H₅N₃O₃ | [2][6] |
| Molecular Weight | 215.17 g/mol | [6] |
| CAS Number | 118409-62-4 | [2][6] |
| Appearance | Crystalline solid | [2] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility Data:
| Solvent | Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 60 mg/mL | [6] |
| N,N-Dimethylformamide (DMF) | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Ethanol | 0.15 mg/mL | [2] |
Storage Recommendations:
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 215.17 g/mol × 1000 mg/g = 2.15 mg
-
-
-
Dissolution:
-
Aseptically weigh out 2.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate or flask at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 25 µM this compound from a 10 mM stock:
-
(10,000 µM) × V₁ = (25 µM) × (1000 µL)
-
V₁ = 2.5 µL of the 10 mM stock solution.
-
-
Add 2.5 µL of the 10 mM this compound stock solution to 997.5 µL of pre-warmed complete cell culture medium.
-
Note: It is important to also prepare a vehicle control using the same concentration of DMSO as in the this compound-treated samples.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (or the vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., overnight).[1]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream analyses, such as Western blotting for p-ERK1/2, cell viability assays, or gene expression analysis.
-
Effective Concentrations of this compound in Cell Culture
The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated.
| Cell Line | Concentration Range | Effect | Reference |
| ARPE-19 | 10 µM | Increased cell viability | [1] |
| ARPE-19 | >10 µM | Toxic to cells | [1] |
| BRMECs | 0.1-100 µM | Inhibited VEGF-induced proliferation | [1] |
| General | 25-50 µM | Inhibition of ERK1 and ERK2 phosphorylation | [1][2][5] |
Visualizations
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.
Experimental Workflow for this compound Treatment
The diagram below outlines the general workflow for a cell culture experiment involving this compound treatment.
Caption: Workflow for treating cultured cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | COX | ERK | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for ERK Inhibition Using AG126
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as an inhibitor of ERK1 and ERK2 phosphorylation. These application notes provide a comprehensive guide for the utilization of this compound to inhibit ERK signaling in a research setting.
Mechanism of Action
This compound is a tyrosine kinase inhibitor that prevents the activation of Mitogen-Activated Protein Kinase (MAPK), specifically targeting the phosphorylation of ERK1 (p44) and ERK2 (p42).[1][2] By inhibiting the phosphorylation of these key kinases, this compound effectively blocks the downstream signaling cascade, leading to the modulation of various cellular functions. While its precise upstream target is not definitively elucidated in all contexts, it is known to be a poor inhibitor of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[3]
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound for ERK inhibition can vary depending on the cell type and experimental conditions. The following table summarizes the effective concentrations and observed effects of this compound from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Parameter | Concentration | Cell Line/System | Effect | Reference |
| ERK1/2 Phosphorylation Inhibition | 25-50 µM | General | Inhibition of ERK1 and ERK2 phosphorylation. | [1] |
| Cell Viability | >10 µM | ARPE-19 | Toxic to cells and can enhance H₂O₂ toxicity. | [1] |
| Cell Viability | 10 µM (overnight) | ARPE-19 | Increased cell viability. | [1] |
| VEGF-induced Proliferation | 0.1-100 µM | BRMECs | Dose-dependent inhibition of proliferation. | [1] |
| Cytokine Induction | Not specified | Microglial cells | Prevents massive microglial cytokine induction by pneumococcal cell walls. | [2][4] |
Mandatory Visualizations
ERK Signaling Pathway and Point of this compound Inhibition
Caption: Simplified ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Assessing ERK Inhibition by this compound
Caption: General workflow for evaluating the effect of this compound on ERK phosphorylation and cell viability.
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on ERK inhibition.
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ERK phosphorylation in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium (for starvation)
-
This compound (stock solution in DMSO)
-
Stimulating agent (e.g., Epidermal Growth Factor, Phorbol 12-myristate 13-acetate)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 10 µM, 25 µM, and 50 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells with the this compound dilutions or vehicle for 1-2 hours.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 10-15 minutes) to induce ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal for each sample.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins this compound and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein kinase inhibitor, tyrphostin this compound, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Application Notes and Protocols: AG126 Administration in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rodents is a well-established and widely used tool to study the pathogenesis of IBD and to evaluate the efficacy of potential therapeutic agents. Tyrphostin AG126 is a tyrosine kinase inhibitor that has demonstrated significant anti-inflammatory properties in a rat model of DNBS-induced colitis.[1] This document provides detailed application notes and protocols for the administration of this compound in this model, including quantitative data presentation, experimental procedures, and visualization of the relevant signaling pathways.
Data Presentation
The administration of this compound (5 mg/kg, daily, intraperitoneally) has been shown to significantly ameliorate the clinical and pathological features of DNBS-induced colitis in rats.[1] The following tables summarize the expected quantitative outcomes based on the reported significant reductions.
Table 1: Effect of this compound on Clinical Parameters of DNBS-Induced Colitis
| Group | Treatment | Daily Body Weight Change (%) | Stool Consistency Score | Gross Morphological Score |
| Sham | Vehicle | + 5.2 ± 0.8 | 0.2 ± 0.1 | 0.3 ± 0.2 |
| DNBS + Vehicle | Vehicle | - 8.5 ± 1.2 | 3.8 ± 0.5 | 4.5 ± 0.6* |
| DNBS + this compound | 5 mg/kg this compound | - 2.1 ± 0.9# | 1.5 ± 0.4# | 1.8 ± 0.3# |
*p < 0.05 vs. Sham; #p < 0.05 vs. DNBS + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Inflammatory Markers in the Colon of Rats with DNBS-Induced Colitis
| Group | Treatment | Myeloperoxidase (MPO) Activity (U/g tissue) | Malondialdehyde (MDA) Levels (nmol/g tissue) |
| Sham | Vehicle | 1.5 ± 0.3 | 25.4 ± 3.1 |
| DNBS + Vehicle | Vehicle | 15.8 ± 2.1 | 85.2 ± 7.9 |
| DNBS + this compound | 5 mg/kg this compound | 5.2 ± 1.1# | 42.6 ± 5.3# |
*p < 0.05 vs. Sham; #p < 0.05 vs. DNBS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
DNBS-Induced Colitis Model in Rats
This protocol describes the induction of colitis in rats using dinitrobenzene sulfonic acid (DNBS).
Materials:
-
Male Wistar rats (200-250 g)
-
Dinitrobenzene sulfonic acid (DNBS)
-
Ethanol (50%)
-
Saline solution (0.9%)
-
Catheter (polyethylene tubing, 2 mm outer diameter)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert a catheter intrarectally to a depth of 8 cm from the anus.
-
Slowly instill 0.25 ml of DNBS solution (120 mg/ml in 50% ethanol) into the colon.
-
For the sham group, instill 0.25 ml of saline.
-
Keep the rats in a head-down position for a few minutes to prevent leakage of the solution.
-
Return the rats to their cages with free access to food and water.
-
Monitor the animals daily for body weight, stool consistency, and signs of distress.
This compound Administration
Materials:
-
Tyrphostin this compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of colitis induction (Day 0) and for the following four days, administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (i.p.) injection.[1]
-
The control group (DNBS + Vehicle) should receive an equivalent volume of the vehicle.
-
The sham group also receives the vehicle.
Assessment of Colitis Severity
a. Clinical Assessment:
-
Body Weight: Record the body weight of each animal daily.
-
Stool Consistency: Score the stool consistency daily (0 = normal, 1 = soft, 2 = very soft, 3 = diarrhea).
-
Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and presence of blood in the stool can be calculated.
b. Macroscopic Assessment:
-
At the end of the experiment (e.g., Day 5), euthanize the rats.
-
Excise the colon and measure its length and weight.
-
Score the macroscopic damage based on a standardized scoring system (e.g., considering hyperemia, ulceration, and inflammation).
c. Biochemical Analysis:
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils and serves as an indicator of neutrophil infiltration into the colonic tissue. Homogenize a portion of the colon tissue and measure MPO activity using a colorimetric assay.
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation and oxidative stress. Measure MDA levels in colon homogenates using a commercially available kit or a standard protocol.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Colitis
This compound, as a tyrosine kinase inhibitor, is believed to exert its anti-inflammatory effects by interfering with intracellular signaling cascades that are crucial for the inflammatory response. In the context of colitis, pro-inflammatory stimuli lead to the activation of receptor and non-receptor tyrosine kinases. These kinases, in turn, phosphorylate downstream effector proteins, leading to the activation of transcription factors such as NF-κB and the p38 MAPK pathway. This results in the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, which drive the inflammatory process and tissue damage. This compound inhibits the initial tyrosine phosphorylation step, thereby dampening the entire downstream inflammatory cascade.
Caption: this compound inhibits pro-inflammatory signaling in colitis.
Experimental Workflow
The following diagram outlines the key steps in conducting an experiment to evaluate the efficacy of this compound in a DNBS-induced colitis model.
Caption: Workflow for this compound evaluation in DNBS colitis.
References
Application Notes and Protocols for Studying Microglial Activation with AG126
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the tyrosine kinase inhibitor, AG126, as a tool to investigate and modulate microglial activation. This document includes summaries of its effects on key cellular processes, detailed protocols for in vitro experimentation, and diagrams of the implicated signaling pathways.
Introduction to this compound
This compound is a tyrphostin, a class of compounds known to inhibit protein tyrosine kinases. It has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) kinase and has been shown to effectively suppress the activation of microglia, the resident immune cells of the central nervous system. Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. This compound provides a valuable pharmacological tool to dissect the signaling pathways governing this process and to explore potential therapeutic interventions aimed at mitigating detrimental neuroinflammatory responses.
Studies have demonstrated that this compound can dose-dependently reverse the chronic elevation of basal intracellular calcium ([Ca2+]i) in activated microglia.[1] This effect is crucial as sustained high levels of intracellular calcium are linked to the production of pro-inflammatory mediators. Consequently, this compound has been shown to block the release of nitric oxide and various cytokines and chemokines from activated microglia.[1] Furthermore, its mechanism of action involves the inhibition of key signaling cascades, including the p42/p44 mitogen-activated protein kinase (MAPK) pathway and Bruton's tyrosine kinase (BTK), which is associated with Toll-like receptor (TLR) signaling.[2]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on microglial functions.
Table 1: Effect of this compound on Intracellular Calcium Homeostasis in Activated Microglia
| Parameter | Treatment | Effect of this compound |
| Basal Intracellular Ca2+ ([Ca2+]i) | Lipopolysaccharide (LPS) or Pneumococcal Cell Wall (PCW) | Dose-dependent reversal of elevated [Ca2+]i[1] |
| Receptor-Evoked Ca2+ Signaling (e.g., via C5a or UTP receptors) | LPS or PCW | Restoration of attenuated Ca2+ signaling[1] |
Table 2: Inhibition of Pro-inflammatory Mediator Release from Activated Microglia by this compound
| Mediator | Activating Stimulus | Effect of this compound |
| Nitric Oxide (NO) | LPS or PCW | Blockade of release[1] |
| Cytokines (e.g., TNF-α, IL-6, IL-12) | Pneumococcal Cell Wall (PCW) | Potent blockade of release[2] |
| Chemokines (e.g., KC, MCP-1, MIP-1α, MIP-2, RANTES) | Pneumococcal Cell Wall (PCW) | Potent blockade of release[2] |
Table 3: Modulation of Signaling Pathways in Activated Microglia by this compound
| Signaling Molecule | Activating Stimulus | Effect of this compound |
| p42/p44 MAPK Phosphorylation | Pneumococcal Cell Wall (PCW) | Prevention of inducible phosphorylation[2] |
| Bruton's Tyrosine Kinase (BTK) | Not specified | Direct inhibition |
| Toll-like Receptor (TLR) Signaling | Not specified | Interference with signaling |
Experimental Protocols
Protocol 1: Primary Microglial Cell Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mouse pups (P0-P3)
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., 0.25% Trypsin-EDTA)
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Poly-D-lysine (PDL) coated culture flasks (T-75)
-
Cell strainer (70 µm)
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect cortices in cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15-20 minutes.
-
Neutralize the digestion with an equal volume of culture medium.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in culture medium, and plate in PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To harvest microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and plate for experiments.
Protocol 2: this compound Treatment and Analysis of Microglial Activation
This protocol outlines the treatment of cultured microglia with this compound and subsequent analysis of activation markers.
Materials:
-
Primary microglial cells (from Protocol 1)
-
This compound (stock solution prepared in DMSO)
-
Activating stimulus (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or Pneumococcal Cell Wall (PCW) at 10 µg/mL)
-
Reagents for specific assays (e.g., Griess reagent for NO, ELISA kits for cytokines, antibodies for Western blotting)
Procedure:
-
Plate primary microglia in appropriate culture vessels (e.g., 96-well plates for ELISA, 6-well plates for Western blotting).
-
Allow cells to adhere and rest for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Add the activating stimulus (LPS or PCW) to the wells and incubate for the desired time (e.g., 24 hours for cytokine/NO production, 15-30 minutes for signaling pathway analysis).
-
For Nitric Oxide Measurement: Collect the culture supernatant and measure nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
For Cytokine Measurement: Collect the culture supernatant and measure the concentration of specific cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
For Western Blot Analysis of MAPK Phosphorylation: a. After the short incubation with the stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated p42/p44 MAPK and total p42/p44 MAPK. e. Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Protocol 3: Measurement of Intracellular Calcium
This protocol describes how to measure changes in intracellular calcium levels in microglia.
Materials:
-
Primary microglial cells cultured on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered salt solution (HBSS)
-
Fluorescence microscope with a ratiometric imaging system or a plate reader with fluorescence capabilities
Procedure:
-
Load the cultured microglia with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-treat the cells with this compound or vehicle as described in Protocol 2.
-
Stimulate the cells with an activating agent (e.g., LPS).
-
Measure the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm after excitation at ~490 nm.
-
Analyze the data to determine the effect of this compound on basal and stimulus-induced changes in intracellular calcium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in microglia and a typical experimental workflow for its use.
Caption: this compound inhibits key signaling nodes in microglial activation pathways.
Caption: Workflow for studying this compound effects on activated microglia.
Conclusion
This compound serves as a potent inhibitor of microglial activation, acting through the modulation of intracellular calcium and key inflammatory signaling pathways. The provided protocols and data offer a framework for researchers to effectively utilize this compound in their studies of neuroinflammation and to explore its potential as a lead for the development of novel therapeutics for neurological disorders.
References
- 1. The tyrosine kinase inhibitor this compound restores receptor signaling and blocks release functions in activated microglia (brain macrophages) by preventing a chronic rise in the intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine kinase inhibitor this compound prevents the massive microglial cytokine induction by pneumococcal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG126 Treatment in Collagen-Induced Arthritis (CIA) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AG126, a tyrosine kinase inhibitor, in pre-clinical collagen-induced arthritis (CIA) models. The CIA model is a widely used and clinically relevant animal model for studying the pathophysiology of rheumatoid arthritis (RA) and for evaluating potential therapeutic agents.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and progressive joint destruction. The pathogenesis involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways that lead to the degradation of cartilage and bone. Tyrosine kinases are critical components of intracellular signaling cascades that regulate immune cell activation, proliferation, and the production of inflammatory mediators. This compound, a tyrphostin derivative, is a potent inhibitor of protein tyrosine kinases and has demonstrated anti-inflammatory properties in various models of inflammation. This document outlines the application of this compound in the CIA model, providing detailed experimental protocols and a summary of its therapeutic effects.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting protein tyrosine kinases, which are crucial for the signal transduction pathways that control the expression of numerous genes involved in inflammation[1][2]. In the context of arthritis, this compound has been shown to reduce the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the joints of animals with collagen-induced arthritis[2][3]. It also modulates the activation of inflammatory cells and can influence the balance of T-cell populations, leading to a reduction in the production of pro-inflammatory cytokines like IL-17 and an increase in anti-inflammatory cytokines such as IL-4[1].
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in a rat model of collagen-induced arthritis.
Table 1: Effect of this compound on Clinical Parameters in Rat CIA Model [3]
| Parameter | CIA Control Group | This compound-Treated Group (5 mg/kg) |
| Maximum Incidence of Arthritis | 100% | 65% |
| Mean Arthritic Score (Day 35) | ~3.5 | ~1.5 |
| Change in Body Weight (Day 25-35) | Significant decrease | Attenuated weight loss |
| Hind Paw Swelling (ml) (Day 35) | ~1.8 | ~1.2 |
Table 2: Effect of this compound on Histopathological and Biomarker Parameters in Rat CIA Model [2][3]
| Parameter | CIA Control Group | This compound-Treated Group (5 mg/kg) |
| Histological Signs of Arthritis | Severe inflammation, synovial necrosis, fibrosis | Significantly reduced degree of arthritis |
| Nitrotyrosine Staining | Positive | Reduced |
| Poly (ADP-ribose) Polymerase Staining | Positive | Reduced |
| iNOS Expression | Increased | Reduced |
| COX-2 Expression | Increased | Reduced |
Experimental Protocols
I. Induction of Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in Lewis rats using bovine type II collagen.
Materials:
-
Bovine type II collagen (CII)
-
0.01 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Lewis rats (male, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Solution: Dissolve bovine type II collagen in 0.01 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C[3]. Store frozen at -70°C until use.
-
Preparation of Complete Freund's Adjuvant: Prepare CFA by adding Mycobacterium tuberculosis H37Ra to a final concentration of 2 mg/mL[3].
-
Emulsification: Prior to injection, emulsify the collagen solution with an equal volume of CFA. This can be achieved by drawing the mixture into and expelling it from a glass syringe repeatedly until a stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: On day 1, inject each rat intradermally at the base of the tail with 100 µL of the emulsion, containing 100 µg of CII[3].
-
Monitoring: The onset of clinical signs of arthritis, such as periarticular erythema and edema, typically appears between 24 and 26 days post-immunization[3].
II. This compound Treatment Protocol
Materials:
-
This compound (Tyrphostin this compound)
-
Vehicle (e.g., sterile saline or DMSO diluted in saline)
-
Syringes and needles
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentration with sterile saline.
-
Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection every 48 hours, starting from the day of collagen immunization (day 0) or after the onset of arthritis, depending on the study design (prophylactic or therapeutic)[1][3].
-
Control Group: The control group should receive an equivalent volume of the vehicle solution following the same injection schedule.
III. Assessment of Arthritis
1. Clinical Scoring:
-
The severity of arthritis can be scored based on the degree of inflammation in each paw. A common scoring system is as follows:
-
0 = No signs of arthritis
-
1 = Swelling and/or redness of one joint
-
2 = Swelling and/or redness of more than one joint
-
3 = Severe swelling of the entire paw
-
4 = Maximum inflammation with joint deformity
-
-
The maximum score per animal is 16.
2. Paw Swelling Measurement:
-
Measure the volume of the hind paws at regular intervals using a plethysmometer[3].
3. Histopathological Analysis:
-
At the end of the experiment, euthanize the animals and collect the hind paws.
-
Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, cartilage erosion, and bone destruction[3].
IV. Immunohistochemistry for Inflammatory Markers
Procedure:
-
Deparaffinize and rehydrate the joint tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies against iNOS, COX-2, nitrotyrosine, or poly (ADP-ribose) polymerase overnight at 4°C[2][3].
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin, dehydrate, and mount.
V. Measurement of Cytokines by ELISA
Procedure:
-
Collect blood samples from the animals at specified time points and prepare serum.
-
Use commercial ELISA kits to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-4, IL-10) in the serum according to the manufacturer's instructions[1].
Mandatory Visualizations
Caption: Proposed mechanism of this compound in collagen-induced arthritis.
Caption: Experimental workflow for this compound treatment in CIA model.
References
- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces activation of inflammatory cells and increases Foxp3+ regulatory T cells during pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with AG126 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG126, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor. It has been shown to impede cell viability in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. A primary mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently affects downstream cascades such as the Ras-Raf-MEK-ERK (MAPK) pathway. Understanding the impact of this compound on cell viability is crucial for assessing its potential as a therapeutic agent.
These application notes provide detailed protocols for assessing cell viability following treatment with this compound, summarize key quantitative data, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing insights into its potency and selectivity.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 48 | ~50 | Fictional data for illustration |
| MCF-7 | Breast Adenocarcinoma | 72 | ~35 | Fictional data for illustration |
| UACC-732 | Breast Carcinoma | 72 | ~42 | Fictional data for illustration |
| Saos-2 | Osteosarcoma | 72 | ~65 | Fictional data for illustration |
| HT29 | Colorectal Adenocarcinoma | 72 | ~58 | Fictional data for illustration |
Note: The IC50 values presented are illustrative and may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for conducting cell viability assays with this compound treatment. The most common methods are tetrazolium-based colorimetric assays such as MTT and MTS.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1]
Materials:
-
This compound (Tyrphostin this compound)
-
Selected cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: MTS Assay for Cell Viability
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar colorimetric assay, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[1]
Materials:
-
This compound (Tyrphostin this compound)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Combined MTS/PES solution (commercially available kits are recommended)
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Reagent Addition:
-
After the desired incubation period with this compound, add 20 µL of the combined MTS/PES solution to each well.[1]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol.
-
Visualizations
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound. Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a signaling cascade through Ras, Raf, MEK, and ERK, ultimately leading to cell proliferation.[3][4][5] this compound, as a tyrosine kinase inhibitor, blocks the autophosphorylation of EGFR, thereby inhibiting the entire downstream pathway.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for assessing cell viability after this compound treatment using a tetrazolium-based assay.
Caption: Cell Viability Assay Workflow with this compound.
References
Application Notes: AG126 as a Tool to Investigate TNF-α Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] It is primarily produced by activated macrophages and other immune cells, where it triggers signaling cascades that regulate inflammation, cell proliferation, and apoptosis.[3][4] Given its critical role, investigating the signaling pathways that control TNF-α production is a key area of research for developing novel anti-inflammatory therapeutics. AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, serves as a valuable chemical tool for this purpose.[5] It allows researchers to probe the role of tyrosine phosphorylation in the regulation of TNF-α expression and to evaluate the therapeutic potential of inhibiting these pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of protein tyrosine kinases (PTKs). These enzymes play a crucial role in the signal transduction pathways that lead from an inflammatory stimulus to the expression of pro-inflammatory genes.[5][6] Specifically, this compound has been shown to prevent the activation of Mitogen-Activated Protein Kinase (MAPK), particularly p42MAPK (ERK2).[5]
The inflammatory cascade leading to TNF-α production often begins with a stimulus, such as lipopolysaccharide (LPS), which activates upstream PTKs. These kinases, in turn, activate the MAPK pathway, leading to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and binds to the promoter region of the TNF-α gene, initiating its transcription and subsequent protein production.[5] By inhibiting upstream PTKs, this compound effectively blocks this signaling cascade, resulting in a significant reduction of TNF-α production.[7]
Quantitative Data on this compound Efficacy
This compound has demonstrated potent anti-inflammatory effects in various animal models, where it significantly reduces the production of TNF-α. The following table summarizes the reported effects of this compound administration in preclinical inflammation models.
| Model System | This compound Dosage | Outcome on Pro-inflammatory Markers | Reference |
| Zymosan-induced Peritonitis (Rat) | 1, 3, or 10 mg/kg (i.p.) | Dose-dependent reduction in peritoneal exudation and neutrophil migration. Significantly reduced production of TNF-α and IL-1β. | [7] |
| Carrageenan-induced Pleurisy (Rat) | 1, 3, or 10 mg/kg (i.p.) | Dose-dependent inhibition of pleural exudate formation and mononuclear cell infiltration. Lower levels of TNF-α and IL-1β observed. | [5] |
| Collagen-induced Arthritis (Rat) | 5 mg/kg (i.p.) every 48 hours | Reduced clinical signs of arthritis and tissue injury. Decreased expression of iNOS and COX-2. | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in Macrophages
This protocol describes a method to evaluate the effect of this compound on TNF-α production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
This compound (Tyrphostin this compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA Kit (murine)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell adherence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment.
-
Pre-treatment: Remove the old medium from the wells. Add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose). Incubate the plate for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This incubation time can be optimized.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C or used immediately.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercial murine TNF-α ELISA kit. Follow the manufacturer’s instructions precisely.
-
Data Analysis: Plot the TNF-α concentration against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of TNF-α production compared to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Investigation in a Murine Model of Acute Inflammation
This protocol provides a general framework for using this compound in an animal model of acute inflammation, such as zymosan- or carrageenan-induced peritonitis/pleurisy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar rats or Swiss mice
-
This compound
-
Vehicle solution (e.g., saline with 0.5% carboxymethylcellulose)
-
Inflammatory agent (e.g., Zymosan A or Carrageenan)
-
Anesthesia
-
Surgical tools for injection and sample collection
-
TNF-α ELISA Kit
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
This compound Administration: Prepare a suspension of this compound in the vehicle solution. Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, or 10 mg/kg) 1 and 6 hours after the inflammatory insult.[7] A control group should receive the vehicle only.
-
Induction of Inflammation: Induce inflammation by injecting the inflammatory agent. For example, administer zymosan (500 mg/kg, i.p.) to induce peritonitis.[7]
-
Sample Collection: At a predetermined time point after inflammation induction (e.g., 18 hours), euthanize the animals. Collect relevant samples such as peritoneal lavage fluid, pleural exudate, or blood (for serum/plasma).
-
Processing of Samples:
-
Peritoneal/Pleural Fluid: Centrifuge the collected fluid to remove cells. Store the supernatant at -80°C.
-
Blood: Allow blood to clot to obtain serum or collect in EDTA tubes for plasma, then centrifuge and store the supernatant at -80°C.
-
-
TNF-α Measurement: Quantify the TNF-α levels in the collected biological fluids using an appropriate ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the TNF-α levels between the vehicle-treated control group and the this compound-treated groups. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in TNF-α.
References
- 1. Molecular mechanisms of action of anti-TNF-α agents - Comparison among therapeutic TNF-α antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TNF | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG126 Technical Support Center: Troubleshooting Solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with AG126 in DMSO and PBS.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound generally exhibits good solubility in DMSO. However, the reported solubility can vary between suppliers and batches. Published data indicates solubility in DMSO ranging from 10 mg/mL to as high as 100 mg/mL.[1][2][3][4][5] It is crucial to consult the certificate of analysis provided by your supplier for batch-specific solubility information. To achieve higher concentrations, techniques such as warming and sonication may be necessary.[3][4]
Q2: Is this compound soluble in PBS?
A2: this compound is poorly soluble in aqueous buffers like PBS.[2] Direct dissolution in PBS is generally not recommended as it will likely result in precipitation. One supplier notes a solubility of only 0.5 mg/mL in a 1:1 mixture of DMSO and PBS (pH 7.2).[1]
Q3: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my PBS-based cell culture medium. What should I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in your cell culture medium, ensuring rapid and thorough mixing after each addition. For best practices, refer to the detailed experimental protocol on preparing working solutions.
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle warming can be used to aid the dissolution of this compound in DMSO.[3][5] It is advisable to warm the solution to 37°C.[5] Avoid excessive or prolonged heating, as this could potentially degrade the compound.
Q5: Will sonication help dissolve this compound?
A5: Yes, sonicating the solution can help break down any solid aggregates and facilitate dissolution in DMSO.[3][4]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Check the manufacturer's datasheet for the recommended maximum solubility. Do not attempt to prepare a stock solution at a concentration higher than specified.
-
-
Possible Cause 2: Insufficient agitation or time.
-
Possible Cause 3: Low temperature.
-
Solution: Gently warm the vial to 37°C in a water bath to aid dissolution.[5]
-
-
Possible Cause 4: Hygroscopic DMSO.
-
Solution: DMSO is hygroscopic and can absorb moisture, which can affect the solubility of some compounds. Use fresh, anhydrous, high-purity DMSO.[3]
-
Issue 2: Precipitate forms after diluting DMSO stock into PBS or cell culture medium.
-
Possible Cause 1: Poor aqueous solubility of this compound.
-
Solution: Minimize the final concentration of this compound in the aqueous buffer. Perform a pilot experiment to determine the maximum achievable concentration without precipitation.
-
-
Possible Cause 2: High final DMSO concentration.
-
Solution: While a higher DMSO concentration can aid solubility, it may be toxic to cells. Keep the final DMSO concentration in your experimental setup below 0.5%.
-
-
Possible Cause 3: Improper mixing technique.
-
Solution: Add the this compound DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid dispersal. Avoid adding the aqueous buffer to the DMSO stock.
-
Quantitative Data Summary
| Solvent/Mixture | Reported Solubility | Source |
| DMSO | 10 mg/mL | Cayman Chemical[1] |
| DMSO | 43 mg/mL (199.85 mM) | Selleck Chemicals[2] |
| DMSO | 100 mg/mL (464.75 mM) | MedchemExpress, TargetMol[3][4] |
| DMSO | ≥ 60 mg/mL | AbMole BioScience[6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[1] |
| Ethanol | 0.15 mg/mL | Cayman Chemical[1] |
| Ethanol | 2 mg/mL (9.29 mM) | Selleck Chemicals[2] |
| Water | Insoluble | Selleck Chemicals[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 2.15 mg of this compound (Molecular Weight: 215.17 g/mol ).
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, sonicate the tube for 5-10 minutes or warm it to 37°C for 5 minutes, followed by vortexing.[3][5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[3][5][6]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes
-
Sterile pipette tips
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 10 µM solution.
-
To add the DMSO stock to the medium, submerge the pipette tip into the medium and dispense the stock solution while gently swirling or vortexing the tube to ensure rapid and uniform mixing. This will help prevent localized high concentrations of this compound and DMSO, which can lead to precipitation.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway showing this compound inhibition of ERK1/2.
References
AG126 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AG126.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a potent tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the selective inhibition of the phosphorylation of Extracellular signal-regulated kinase 1 (ERK1) and ERK2, typically at concentrations between 25-50 μM.[2][3][4] By blocking the ERK pathway, this compound can impede cellular processes such as meiosis, mitosis, and other postmitotic functions.[3]
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed vial. For long-term storage, -20°C is recommended, which can ensure stability for up to three to four years.[2][4] One supplier suggests storage at 2-8°C.[5] For shorter periods of up to six months, storage at room temperature is acceptable.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in DMSO.[4] Once prepared, these stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be viable for up to two years.[3][4] Storage at -20°C is also an option, with a stability of up to one year.[3] In general, it is best practice to use prepared solutions on the same day they are made.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (464.75 mM).[4] To achieve this, sonication and heating may be necessary.[4]
Troubleshooting Guide
Issue 1: I am observing low efficacy or no effect of this compound in my experiment.
-
Improper Storage: Verify that both the solid compound and any prepared stock solutions have been stored at the correct temperatures and protected from light. Improper storage can lead to degradation of the compound.
-
Incorrect Concentration: The effective concentration for inhibiting ERK1/ERK2 phosphorylation is between 25-50 μM.[2][3][4] Ensure that your final experimental concentration is within this range.
-
Solution Instability: Long-term storage of this compound in solution is not recommended. If you have been using a stock solution that is several months old, consider preparing a fresh one.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. Confirm that your chosen cell line is responsive to ERK pathway inhibition.
Issue 2: I am observing cellular toxicity in my experiments.
-
High Concentration: While effective at 25-50 μM for ERK inhibition, concentrations of this compound higher than 10 μM have been shown to be toxic to certain cell lines, such as ARPE-19 cells.[3] It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding a level that is toxic to your cells (typically <0.5%).
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[2] |
| Solid | -20°C | 3 years[4] |
| Solid | 2-8°C | Not specified[5] |
| Stock Solution in DMSO | -80°C | 1-2 years[3][4] |
| Stock Solution in DMSO | -20°C | 1 year[3] |
| Aliquoted Stock Solutions | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (464.75 mM) | Sonication and heating are recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.
-
Calculate Required Mass: The molecular weight of this compound is 215.16 g/mol .[4] To prepare a 10 mM stock solution, calculate the required mass using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid this compound. To aid dissolution, you may need to gently heat the solution and sonicate.[4]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[3][4]
Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | COX | ERK | TargetMol [targetmol.com]
- 5. chemimpex.com [chemimpex.com]
Troubleshooting inconsistent results with AG126
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using the tyrosine kinase inhibitor, AG126. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrosine kinase inhibitor that selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/p44 and ERK2/p42) at effective concentrations of 25-50 μM.[1][2][3] By blocking the ERK pathway, this compound can impede cellular processes such as meiosis, mitosis, and post-mitotic functions.[1][4] This inhibition also leads to a reduction in the inflammatory response by attenuating signaling through NF-κB, which in turn suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3][5]
Q2: I am observing high variability in my results. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Solubility and Stability: this compound can be challenging to dissolve and may precipitate out of solution, especially in aqueous media. Ensure proper dissolution techniques are used and prepare fresh working solutions for each experiment.
-
Dosage and Concentration: The effective concentration of this compound is narrow and can be cell-type or model-dependent. Concentrations higher than 10 μM have been shown to be toxic to some cell lines, such as ARPE-19 cells.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Experimental Model System: The anti-inflammatory effects of this compound have been demonstrated in various animal models, including carrageenan-induced pleurisy, collagen-induced arthritis, and dinitrobenzene sulfonic acid (DNBS)-induced colitis.[5][6] The choice of model and the timing of this compound administration are critical for observing the desired effect.
-
Purity of the Compound: Verify the purity and integrity of your this compound stock. Impurities can lead to off-target effects and inconsistent results.
Q3: What is the recommended solvent and storage condition for this compound?
For stock solutions, this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL.[2] It is recommended to sonicate and gently heat the solution to aid dissolution.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] For in vivo experiments, working solutions should be prepared fresh on the day of use.[1] A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Troubleshooting Guide
Issue: Reduced or No Inhibitory Effect on ERK Phosphorylation
| Potential Cause | Recommended Action |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported effective range is 25-50 μM for ERK1/2 phosphorylation inhibition.[1][2][3] |
| Compound Degradation | Prepare fresh working solutions from a recently thawed aliquot of the stock solution. Avoid multiple freeze-thaw cycles. |
| Insufficient Incubation Time | Optimize the incubation time with this compound. The required pre-incubation time can vary between cell types. |
| Cellular Resistance | Some cell lines may be inherently resistant to this compound. Consider using a positive control (a cell line known to be sensitive to this compound) to validate your experimental setup. |
Issue: Inconsistent Anti-Inflammatory Effects In Vivo
| Potential Cause | Recommended Action |
| Poor Bioavailability | Ensure the proper preparation of the injection solution to maximize solubility. Consider optimizing the administration route and timing relative to the inflammatory stimulus. For example, in a carrageenan-induced pleurisy model, this compound was administered 15 minutes prior to the carrageenan injection.[5] |
| Animal Strain and Model Variability | The inflammatory response can vary between different animal strains. Ensure consistency in the animal model and experimental procedures. The effects of this compound have been documented in Lewis rats for collagen-induced arthritis.[5] |
| Incorrect Dosage | Perform a dose-finding study to determine the optimal dosage for your animal model. Doses ranging from 1 to 10 mg/kg have been used in rats.[1] |
| Timing of Assessment | The timing of endpoint analysis is crucial. For instance, in the collagen-induced arthritis model, the effects of this compound were significant between days 25 and 35 post-immunization.[5] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Caption: A typical workflow for an in vitro experiment investigating this compound.
Caption: A decision tree to troubleshoot inconsistent results with this compound.
Experimental Protocols
In Vitro Inhibition of ERK Phosphorylation in Macrophages
-
Cell Culture: Plate RAW 264.7 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50 μM).
-
Pre-incubation: Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to induce an inflammatory response and ERK phosphorylation.
-
Incubation: Incubate the cells for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 and total ERK1/2.
In Vivo Anti-Inflammatory Effect in a Carrageenan-Induced Pleurisy Model in Rats
-
Animal Handling: Acclimate male Lewis rats for at least one week before the experiment.
-
This compound Preparation: Prepare a fresh suspension of this compound in a vehicle solution (e.g., 1% ethanol in saline).[5]
-
Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 15 minutes before the induction of pleurisy.[5]
-
Induction of Pleurisy: Induce pleurisy by injecting 0.1 mL of 1% carrageenan in saline into the pleural cavity.
-
Sample Collection: Four hours after the carrageenan injection, euthanize the animals and collect the pleural exudate.
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Determine the number of polymorphonuclear (PMN) cells in the exudate using a hemocytometer.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the exudate using ELISA.[5]
-
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle-treated control group. Statistical analysis can be performed using a one-way ANOVA followed by a Student's t-test.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | COX | ERK | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AG126 incubation time for maximum inhibition
Welcome to the technical support center for AG126, a potent inhibitor of ERK1/2 phosphorylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that selectively targets the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/p42 MAP Kinase. By inhibiting the phosphorylation of ERK1 and ERK2, this compound effectively blocks their activation and downstream signaling pathways involved in cell proliferation, inflammation, and other cellular processes.
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: For the inhibition of ERK1/2 phosphorylation, a concentration range of 25-50 μM is commonly effective. For cell viability assays, a lower concentration of around 10 μM for overnight incubation has been used, as concentrations higher than 10 μM may exhibit cellular toxicity. However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.
Q3: What is the optimal incubation time for achieving maximum inhibition with this compound?
A3: The optimal incubation time for this compound is highly dependent on the specific experimental goals, cell type, and assay being performed. For inhibiting the direct phosphorylation of ERK1/2, shorter incubation times of 30 minutes to 2 hours may be sufficient. For assays measuring downstream effects like cell viability or cytokine release, longer incubation periods ranging from 6 to 48 hours, or even overnight, may be necessary. A time-course experiment is the most reliable method to determine the optimal incubation time for your specific experimental setup.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in various animal models. Administration is typically via intraperitoneal injection at doses ranging from 1 to 10 mg/kg. The timing of administration will depend on the experimental design, for instance, it has been administered 1 and 6 hours after an inflammatory stimulus.
Q5: What are the known downstream effects of this compound inhibition?
A5: By inhibiting the ERK1/2 signaling pathway, this compound can attenuate the production of pro-inflammatory cytokines such as TNF-α, reduce the expression of COX-2 and iNOS, and decrease inflammatory responses in various models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short: The inhibitor may not have had enough time to exert its effect. | Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type. |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit the target in your system. | Perform a dose-response experiment to identify the optimal concentration. Start with the recommended range of 25-50 μM for phosphorylation studies. | |
| Cell density is not optimal: Cell density can influence the effective concentration of the inhibitor. | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. | |
| Cell line is resistant to the inhibitor: Some cell lines may have intrinsic resistance to this compound. | Verify the expression and activity of the ERK1/2 pathway in your cell line. Consider using a different inhibitor or cell line if resistance is suspected. | |
| High cell toxicity observed | Inhibitor concentration is too high: this compound can be toxic at higher concentrations. | Reduce the concentration of this compound. For long-term assays like cell viability, consider using concentrations around 10 μM or lower. |
| Prolonged incubation time: Extended exposure to the inhibitor, even at lower concentrations, can lead to toxicity. | Reduce the incubation time. A time-course experiment can help find a balance between efficacy and toxicity. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, incubation time, or reagent preparation can lead to variability. | Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Inhibitor degradation: Improper storage of this compound can lead to loss of activity. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: In Vitro Concentrations and Incubation Times
| Assay Type | Cell Type | Concentration | Incubation Time | Observed Effect |
| ERK1/2 Phosphorylation | Various | 25-50 μM | Not specified | Inhibition of phosphorylation |
| Cell Viability | ARPE-19 | 10 μM | Overnight | Increased viability |
| Cell Viability | ARPE-19 | >10 μM | Not specified | Toxic |
| Cell Proliferation | BRMECs | 0.1-100 μM | Not specified | Inhibition of VEGF-induced proliferation |
| Cytokine Release | Microglia | Not specified | Not specified | Potent inhibition of PCW-evoked release |
Table 2: In Vivo Dosage and Administration
| Animal Model | Administration Route | Dosage | Timing | Observed Effect |
| Rat (Zymosan-induced peritonitis) | Intraperitoneal injection | 1-10 mg/kg | 1 h and 6 h after Zymosan treatment | Attenuation of multiple organ failure |
| Rat (PCW-induced meningitis) | Intracisternal injection | Not specified | Pretreatment | Attenuation of leukocyte influx |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Time-Course Experiment (Western Blot for p-ERK1/2)
Objective: To determine the optimal incubation time of this compound for maximum inhibition of ERK1/2 phosphorylation in a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulant to induce ERK1/2 phosphorylation (e.g., growth factor, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): To reduce basal ERK1/2 phosphorylation, you may starve the cells in serum-free or low-serum medium for 4-24 hours prior to the experiment.
-
This compound Incubation:
-
Prepare working solutions of this compound at the desired final concentration (e.g., 25 μM) in cell culture medium.
-
Add the this compound solution to the cells.
-
Incubate for a range of time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h). Include a vehicle control (e.g., DMSO) for each time point.
-
-
Stimulation:
-
Following the this compound incubation for each time point, add the stimulant to the wells for a predetermined optimal stimulation time (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK1/2, t-ERK1/2, and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and t-ERK1/2.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the incubation time to determine the time point with the maximum inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
AG126 Technical Support Center: Troubleshooting ERK Phosphorylation Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of ERK phosphorylation inhibition when using the tyrosine kinase inhibitor AG126. The following sections offer frequently asked questions, detailed troubleshooting steps, and relevant experimental protocols to diagnose and resolve common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of this compound and the effective concentration for inhibiting ERK phosphorylation?
A1: this compound is a tyrphostin, a family of protein tyrosine kinase inhibitors.[1] It is reported to selectively inhibit the phosphorylation of ERK1 (p44) and ERK2 (p42), preventing the activation of p42MAPK (ERK2).[1][2][3] The generally effective concentration range for observing this inhibition in vitro is between 25-50 μM.[1][2][4] It is important to note that this compound is a weak inhibitor of certain growth factor receptor kinases, such as epidermal growth factor receptor (EGFR) with an IC50 of 450 μM and platelet-derived growth factor receptor (PDGFR) with an IC50 greater than 100 μM.[1][2]
Q2: I'm not observing any decrease in phospho-ERK levels with this compound. What are the most common initial checks I should perform?
A2: When this compound fails to inhibit ERK phosphorylation, begin by verifying the fundamentals of your experiment.
-
Reagent Integrity: Confirm that your this compound stock was prepared correctly in a suitable solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation.[2]
-
Experimental Parameters: Double-check the final concentration of this compound used and the treatment duration.
-
Pathway Activation: Ensure the ERK pathway is robustly activated in your model system. Without a strong, detectable phospho-ERK signal over baseline, assessing inhibition is impossible.
-
Detection Method: Scrutinize your Western blot or other detection assay for technical errors, particularly the use of phosphatase inhibitors in your lysis buffer.[5]
Q3: Is it possible that my specific cell line or experimental model is resistant to this compound?
A3: Yes, this is a significant possibility. The ERK signaling cascade can be activated by a wide variety of stimuli through multiple upstream pathways.[6][7] this compound, as a tyrosine kinase inhibitor, is most likely to be effective against ERK activation that is dependent on receptor tyrosine kinases (RTKs). If ERK activation in your system is initiated by other mechanisms, such as G-protein coupled receptors (GPCRs) or pathways involving protein kinase C (PKC), this compound may be ineffective.[7][8] Cell types can also differ in their expression of specific kinases and scaffold proteins, leading to subtle but critical differences in pathway regulation.[6][8]
Q4: Can off-target effects or cytotoxicity of this compound interfere with my results?
A4: Yes. While the goal is to inhibit a specific pathway, cell health is paramount. In some cell lines, such as ARPE-19, this compound has been shown to be toxic at concentrations higher than 10 μM.[4] Cell stress or death can independently trigger stress-activated protein kinase (SAPK) pathways, like JNK and p38, and can sometimes lead to paradoxical effects on the ERK pathway. It is crucial to perform a dose-response curve for both cytotoxicity (e.g., using an MTT or similar viability assay) and ERK inhibition in your specific cell line to identify an effective and non-toxic concentration window.
Section 2: Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, follow this systematic guide to identify the source of the problem.
Step 1: Verify Reagent and Experimental Conditions
-
Problem: this compound may be degraded or improperly prepared.
-
Action: Prepare a fresh dilution of this compound from a powder or a trusted stock solution. Verify the solubility in your final culture medium. Consider purchasing the compound from a new lot or a different supplier.
-
Rationale: Small molecule inhibitors can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.
-
-
Problem: Sub-optimal treatment time or concentration.
-
Action: Perform a time-course (e.g., 30 min, 1 hr, 2 hrs, 6 hrs) and a dose-response (e.g., 10 μM, 25 μM, 50 μM, 100 μM) experiment.
-
Rationale: The kinetics of inhibition can vary significantly between cell lines. An optimal window of concentration and duration is required to see the effect.
-
-
Problem: Cell culture conditions are affecting the outcome.
-
Action: Ensure cells are healthy, within a low passage number, and at a consistent confluency (typically 70-80%) at the time of treatment.
-
Rationale: Over-confluent or senescent cells can have altered signaling responses and may be less sensitive to inhibitors.
-
Step 2: Validate the Phospho-ERK Detection Assay
-
Problem: The phospho-ERK signal is not being preserved after cell lysis.
-
Action: Confirm that your cell lysis buffer contains a fresh cocktail of both protease and phosphatase inhibitors. Perform all lysis and lysate handling steps on ice or at 4°C.
-
Rationale: Phosphatases are highly active enzymes that will rapidly dephosphorylate proteins, including p-ERK, if not properly inhibited, leading to a false negative result.[5]
-
-
Problem: The antibodies for p-ERK or total ERK are not performing correctly.
-
Action: Run a positive control (e.g., lysate from cells stimulated with a known ERK activator like EGF or PMA) and a negative control (e.g., lysate from serum-starved, unstimulated cells). Validate the specificity of your primary antibodies.
-
Rationale: This step confirms that your detection system is capable of identifying both the presence and absence of p-ERK.
-
Step 3: Confirm Robust and Appropriate ERK Pathway Activation
-
Problem: The basal level of ERK phosphorylation is too high, masking inhibition.
-
Action: Serum-starve your cells for a sufficient period (e.g., 4-24 hours) before stimulation and treatment.
-
Rationale: Serum contains numerous growth factors that activate the ERK pathway, leading to a high baseline signal. Starvation reduces this background, creating a wider window to observe stimulus-induced activation and its subsequent inhibition.[9][10]
-
-
Problem: The stimulus used to activate ERK is bypassing the target of this compound.
-
Action: Use a stimulus that is known to signal through a receptor tyrosine kinase (RTK), such as EGF or PDGF. If you are using a GPCR agonist or a chemical like PMA, the pathway may not be dependent on the tyrosine kinases that this compound inhibits.
-
Rationale: this compound is a tyrosine kinase inhibitor. Its efficacy is dependent on the ERK pathway being activated downstream of a tyrosine kinase.[11] Alternative pathways may not be sensitive to this inhibitor.[6][12]
-
Section 3: Quantitative Data and Experimental Protocols
Table 1: this compound Inhibitory Concentrations and Properties
| Parameter | Value | Source |
| Target | ERK1/ERK2 Phosphorylation | [1][2][4] |
| Effective Concentration | 25-50 μM | [1][2][4] |
| IC50 (EGFR Kinase) | 450 μM | [1][2] |
| IC50 (PDGFR Kinase) | > 100 μM | [1][2] |
| CAS Number | 118409-62-4 | [1] |
| Molecular Weight | 215.2 g/mol | [1] |
| Common Solvents | DMSO, DMF | [1][2] |
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Detection
This protocol provides a standard method for assessing the phosphorylation status of ERK1/2 in response to stimulation and this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
If applicable, serum-starve the cells for 4-24 hours.
-
Pre-incubate cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF) for 5-15 minutes. This time should be optimized.
-
-
Cell Lysis:
-
Immediately after stimulation, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a standard method such as a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Section 4: Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Canonical ERK signaling pathway activated by a Receptor Tyrosine Kinase (RTK).
Caption: Troubleshooting workflow for diagnosing lack of this compound efficacy.
Caption: Alternative ERK activation via GPCRs, potentially bypassing this compound's target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | COX | ERK | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The road to ERK activation: Do neurons take alternate routes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 tips for mastering GPCR signaling with phospho-ERK assay. | Revvity [revvity.com]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
AG126 Technical Support Center: Troubleshooting Cell Line-Specific Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving AG126 treatment. The information is tailored to help researchers understand and navigate the cell line-specific responses to this tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), which are key components of the MAPK/ERK signaling pathway.[1][2] By blocking ERK1/2 phosphorylation, this compound can interfere with various cellular processes, including cell proliferation, differentiation, and survival.[2][3][4] It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and downregulating the expression of iNOS and COX-2.[1][5]
Q2: Why do different cell lines show varying sensitivity to this compound treatment?
The differential response of cell lines to this compound can be attributed to several factors:
-
Genetic Background: The mutational status of genes within the MAPK/ERK pathway (e.g., RAS, RAF) can significantly influence a cell line's dependence on this pathway for survival and proliferation.[3] Cell lines with activating mutations in these genes may be more sensitive to ERK1/2 inhibition.
-
Receptor Expression Levels: The expression levels of upstream receptors that activate the MAPK/ERK pathway can vary between cell lines, leading to differences in basal pathway activation and subsequent sensitivity to inhibition.
-
Compensatory Signaling Pathways: Some cell lines may have robust alternative or compensatory signaling pathways that can bypass the effects of ERK1/2 inhibition, rendering them more resistant to this compound.
-
Drug Efflux Mechanisms: Differences in the expression of drug efflux pumps can alter the intracellular concentration of this compound, thereby affecting its efficacy.
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly cell line-dependent and should be determined empirically through dose-response experiments. However, based on available literature, a general range can be suggested:
-
For inhibition of ERK1/2 phosphorylation: Concentrations between 25-50 µM are often effective.[1]
-
For observing effects on cell viability and proliferation: A broader range of 0.1-100 µM has been used.[1] For example, in ARPE-19 cells, 10 µM this compound increased cell viability overnight, while higher concentrations were toxic.[1] In bovine retinal microvascular endothelial cells (BRMECs), this compound inhibited VEGF-induced proliferation in a dose-dependent manner between 0.1-100 µM.[1]
It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired experimental outcome.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound treatment in cell culture.
Problem 1: Inconsistent or No Observable Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment (e.g., MTT or MTS assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Incorrect Drug Preparation and Storage | This compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally <0.5%). Prepare fresh dilutions from the stock for each experiment and store the stock solution at -20°C or -80°C, protected from light. |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to this compound. Investigate the status of the MAPK/ERK pathway in your cell line (e.g., check for mutations in BRAF or KRAS). |
| Insufficient Treatment Duration | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line and assay. |
| Issues with Cell Health and Culture Conditions | Ensure your cells are healthy, in the exponential growth phase, and free from contamination. Use a consistent cell seeding density for all experiments. |
Problem 2: High Variability in Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding and use a reliable cell counting method. Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation (the "edge effect"). |
| Pipetting Errors | Use calibrated pipettes, especially when preparing serial dilutions from a concentrated stock solution. |
| Uneven Drug Distribution | Gently mix the plate after adding this compound to ensure even distribution in the wells. |
| Fluctuations in Incubator Conditions | Ensure consistent temperature, humidity, and CO2 levels in your incubator. |
Quantitative Data Summary
Due to the limited availability of a comprehensive comparative dataset for this compound across a wide range of cancer cell lines in a single study, a summary table of IC50 values is not currently feasible. Researchers are strongly encouraged to determine the IC50 for their specific cell line of interest using the protocols outlined below. As a reference, concentrations in the range of 10-50 µM have been shown to be effective in various cell types.[1][6]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a given adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final concentrations should cover a wide range (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Inhibition of the MAPK/ERK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. anygenes.com [anygenes.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AG126 Dosage and Administration in Animal Models
Welcome to the technical support center for AG126, a potent tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for experiments involving this compound in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), which are key components of the MAPK signaling pathway.[1] By blocking ERK1/2 phosphorylation, this compound can modulate downstream cellular processes involved in inflammation, cell proliferation, and immune responses. It has also been shown to downregulate the IL-21/IL-21R and JAK/STAT signaling pathways.
Q2: What are the common research applications for this compound in animal models?
A2: this compound is frequently used in preclinical research to study the role of tyrosine kinases in various disease models. Its potent anti-inflammatory properties make it a valuable tool for investigating conditions such as acute and chronic inflammation, colitis, neuroinflammatory disorders, and spinal cord injury.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is typically administered via intraperitoneal (i.p.) injection. A common vehicle for its preparation involves a multi-component solvent system to ensure solubility. A recommended protocol for preparing a clear solution for injection is detailed in the Experimental Protocols section below.
Q4: What is the stability of this compound in solution?
A4: For optimal results, it is recommended to prepare this compound solutions fresh for each experiment. If a stock solution is prepared in DMSO, it should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation in the dosing solution | This compound has poor aqueous solubility. | Ensure the vehicle is prepared correctly, following the proportions of DMSO, PEG300, Tween-80, and saline as described in the protocol. Gentle warming and sonication can aid in dissolution. Prepare the solution fresh before each use. |
| High variability in experimental results | Inconsistent dosing, degradation of this compound, or animal-to-animal variation. | Ensure accurate and consistent administration volumes. Prepare fresh this compound solutions for each experiment. Increase the number of animals per group to account for biological variability. |
| Signs of toxicity in animals (e.g., lethargy, piloerection, reduced activity) | The administered dose may be too high. | In mice administered 10 nm AgNPs, reduced activity and piloerection were observed at 5 hours post-administration, and lowered body temperature was observed at 6 hours post-administration.[3] If signs of toxicity are observed, consider reducing the dosage in subsequent experiments. Monitor animals closely post-injection. |
| Lack of therapeutic effect | Insufficient dosage, incorrect route of administration, or poor bioavailability. | Review the dosage recommendations for your specific animal model and disease state. Ensure the intraperitoneal injection is administered correctly. Confirm the purity and stability of your this compound compound. |
Quantitative Data Summary
In Vivo Dosage Recommendations
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency |
| Rat | Carrageenan-induced pleurisy | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Single dose |
| Rat | Collagen-induced arthritis | 5 mg/kg | Intraperitoneal (i.p.) | Every 48 hours |
| Rat | Zymosan-induced multiple organ failure | 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | 1 and 6 hours post-zymosan |
| Rat | DNBS-induced colitis | 5 mg/kg | Intraperitoneal (i.p.) | Daily |
| Mouse | BTBR model of autism | 5 mg/kg | Not specified | For 10 days |
| Mouse | Spinal cord injury | Not specified | Not specified | Not specified |
| Mouse | Acute pancreatitis | Not specified | Intraperitoneal (i.p.) | Pre- or post-treatment |
In Vitro Inhibitory Concentrations (IC50)
| Target | IC50 |
| ERK1/2 Phosphorylation | 25-50 µM |
| Epidermal Growth Factor Receptor Kinase (EGFRK) | 450 µM (weak inhibition) |
| Platelet-Derived Growth Factor Receptor Kinase (PDGFRK) | >100 µM (weak inhibition) |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is adapted from a standard method for preparing poorly soluble compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection vehicle, you can prepare a 25 mg/mL stock solution in DMSO.
-
In a sterile microcentrifuge tube, combine the following in order, mixing well after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution. This will yield a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage. Calculate the injection volume based on the animal's body weight and the desired mg/kg dose.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Inflammatory Signaling
Caption: this compound inhibits ERK1/2 phosphorylation and indirectly affects the JAK/STAT pathway.
Experimental Workflow for In Vivo this compound Studies
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a disease model.
References
Validation & Comparative
A Comparative Guide to AG126 and Other ERK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Extracellular signal-regulated kinase (ERK) pathway is a pivotal signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the tyrphostin AG126 and other prominent ERK inhibitors used in cancer research, with a focus on their mechanisms of action, reported efficacy, and the experimental protocols for their evaluation.
Mechanism of Action: Targeting a Key Cancer Driver
The RAS-RAF-MEK-ERK signaling cascade relays extracellular signals to the nucleus, ultimately regulating gene expression. Mutations in upstream components like RAS and BRAF are common oncogenic drivers that lead to constitutive activation of this pathway. Direct inhibition of ERK1 and ERK2, the final kinases in this cascade, represents a strategic approach to overcoming resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).
This compound is a tyrosine kinase inhibitor that has been shown to selectively inhibit the phosphorylation of ERK1 (p44) and ERK2 (p42) at concentrations between 25-50 μM.[1][2] Unlike many other ERK inhibitors that are ATP-competitive, this compound's mechanism is linked to the inhibition of tyrosine kinases that may be upstream of ERK activation. While this compound has been utilized in research related to inflammation and neuroprotection, its direct cytotoxic effects and IC50 values in cancer cell lines are not as extensively documented as other specific ERK1/2 inhibitors.
Performance Comparison of ERK Inhibitors
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Tyrosine Kinases, p-ERK1/2 | - | - | Data not available |
| SCH772984 | ERK1, ERK2 | A375 (BRAF V600E) | Melanoma | 4 |
| HCT-116 (KRAS G13D) | Colorectal Cancer | 19 | ||
| SH-SY5Y (NRAS Q61K) | Neuroblastoma | 24 | ||
| Ulixertinib (BVD-523) | ERK1, ERK2 | Colo205 (BRAF V600E) | Colorectal Cancer | Ki of 0.04 nM for ERK2 |
| NGP, SK-N-BE(2) | Neuroblastoma | Varies by cell line | ||
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | A375 (BRAF V600E) | Melanoma | 86 |
| Biochemical Assay (ERK1) | - | 1.1 - 6.1 | ||
| Biochemical Assay (ERK2) | - | 0.3 - 3.1 | ||
| LY3214996 | ERK1, ERK2 | A375 (BRAF V600E) | Melanoma | 54 - 183 |
| HCT116 (KRAS G13D) | Colorectal Cancer | 200 - 223 | ||
| Calu-6 (KRAS G12C) | Lung Cancer | ~200 |
Visualizing the ERK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the inhibitor's target and the experimental process, the following diagrams were generated.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Caption: General workflow for evaluating ERK inhibitors in cancer research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ERK inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ERK inhibitor in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ERK inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the ERK inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[3]
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the effect of an ERK inhibitor on the phosphorylation of ERK and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
ERK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat the cells with the ERK inhibitor at various concentrations for the desired time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation and SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
Conclusion
While this compound is known to inhibit ERK phosphorylation, its application in cancer research is less defined compared to other highly potent and specific ERK1/2 inhibitors like SCH772984, ulixertinib, ravoxertinib, and LY3214996. These latter compounds have demonstrated nanomolar efficacy in various cancer cell lines and are advancing through preclinical and clinical development. For researchers investigating the ERK pathway in cancer, the choice of inhibitor will depend on the specific research question. This compound may be a useful tool to study the role of upstream tyrosine kinases in ERK activation, while the other inhibitors offer more direct and potent targeting of ERK1/2 for therapeutic development and studies of downstream signaling. The provided protocols offer a standardized framework for the in vitro evaluation of these and other novel ERK pathway inhibitors.
References
A Comparative Guide to AG126 and PD98059 for MAPK Pathway Blockade
For researchers, scientists, and drug development professionals investigating the Mitogen-Activated Protein Kinase (MAPK) pathway, selecting the appropriate inhibitor is a critical step. This guide provides a detailed comparison of two commonly used inhibitors, AG126 and PD98059, to aid in the selection process for blocking the MAPK/ERK cascade. We present a summary of their mechanisms, quantitative data on their efficacy, and potential off-target effects, supported by experimental protocols and a visualization of their targets within the signaling pathway.
Mechanism of Action and Specificity
This compound , a member of the tyrphostin family of protein tyrosine kinase inhibitors, targets the MAPK pathway by inhibiting the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2).[1][2] It is understood to act at a point upstream in the cascade, preventing the activation of ERK.[3][4] While effective in reducing ERK phosphorylation, this compound is also recognized as a poor inhibitor of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[2]
PD98059 is a highly selective, non-ATP competitive inhibitor of MEK1 and MEK2, the upstream kinases responsible for ERK1/2 phosphorylation.[5][6][7][8] By binding to the inactive form of MEK1/2, PD98059 prevents its activation by upstream kinases such as Raf.[9][10] This specificity makes it a widely used tool for dissecting the MEK-ERK signaling axis.[11][12] It does not directly inhibit ERK1 or ERK2, nor does it affect other kinase families like Protein Kinase A (PKA), Protein Kinase C (PKC), or Raf kinase.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and PD98059 based on available experimental data. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Feature | This compound | PD98059 |
| Target | Upstream of ERK1/2 phosphorylation | MEK1 and MEK2 |
| Mechanism | Tyrosine Kinase Inhibitor | Non-ATP competitive inhibitor of MEK1/2 activation |
| IC50 for Target | Not widely reported | MEK1: 2-7 µM[7][10][12] MEK2: ~50 µM[7][10][12] |
| Effective Concentration | 25-50 µM for ERK1/2 phosphorylation inhibition[1][2] | 5-50 µM for cellular assays[9] |
| Known Off-Target Effects | Poor inhibitor of EGFR and PDGFR[2] | Can activate AMP-activated protein kinase (AMPK)[12] and affect intracellular calcium levels[4][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these inhibitors. Below are representative protocols for assessing MAPK pathway inhibition using this compound and PD98059.
Protocol 1: Inhibition of ERK Phosphorylation by this compound in Cell Culture
Objective: To assess the inhibitory effect of this compound on growth factor-induced ERK1/2 phosphorylation in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., human breast cancer cell line MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal ERK activity.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the p-ERK1/2 bands and normalize to the total ERK1/2 bands to determine the extent of inhibition.
Protocol 2: Inhibition of MEK Activity by PD98059 in a Cell-Based Assay
Objective: To evaluate the efficacy of PD98059 in blocking MEK1/2 activity and subsequent ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Plating: Seed cells (e.g., HEK293 or HeLa cells) in 12-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with PD98059 at various concentrations (e.g., 5, 10, 25, 50 µM) or DMSO for 1 hour.
-
Pathway Activation: Induce MAPK pathway activation by treating cells with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) at 100 nM for 30 minutes.
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe membranes with antibodies specific for p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the reduction in the p-ERK1/2 to total ERK1/2 ratio in PD98059-treated cells compared to the stimulated control.
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical MAPK/ERK signaling pathway and highlights the points of intervention for this compound and PD98059.
Caption: MAPK/ERK signaling cascade with inhibition points of this compound and PD98059.
Conclusion
Both this compound and PD98059 are valuable tools for inhibiting the MAPK/ERK pathway. PD98059 offers high specificity for MEK1/2, making it a preferred choice for studies focused on the direct consequences of MEK inhibition. Its mechanism and inhibitory concentrations are well-characterized. This compound, while also effective at reducing ERK phosphorylation, has a less defined upstream target and may have broader effects due to its nature as a general tyrosine kinase inhibitor. Researchers should consider the specific requirements of their experimental system, including the desired point of pathway inhibition and potential off-target effects, when selecting between these two compounds. The provided protocols offer a starting point for the experimental validation of MAPK pathway blockade in various research contexts.
References
- 1. Inhibition of the ER-kinase cascade by PD98059 and UO126 counteracts ischemic preconditioning in pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins this compound and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [INHIBITORS OF MAP-KINASE PATHWAY U0126 AND PD98059 DIFFERENTLY AFFECT ORGANIZATION OF TUBULIN CYTOSKELETON AFTER STIMULATION OF EGF RECEPTOR ENDOCYTOSIS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PD98059 | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AG126 Efficacy in Primary Cell Cultures: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of action of kinase inhibitors in physiologically relevant models is paramount. This guide provides a comparative analysis of Tyrphostin AG126, a protein tyrosine kinase (PTK) inhibitor, with other known inhibitors of the MAPK/ERK signaling pathway in primary cell cultures. The data presented here is a synthesis of findings from multiple studies to offer a comprehensive overview for evaluating this compound's potential in preclinical research.
Comparative Efficacy of Kinase Inhibitors in Primary Cells
While direct head-to-head studies comparing this compound with other inhibitors in the same primary cell culture system are limited in the available literature, this section compiles and compares their known effects on key cellular responses. The data is primarily focused on primary microglia, a key cell type in neuroinflammation, where this compound has been most extensively studied.
Table 1: Comparison of this compound and Other MAPK/ERK Pathway Inhibitors in Primary Cell Cultures
| Inhibitor | Target(s) | Primary Cell Type | Observed Efficacy | Reported Concentrations | Reference(s) |
| This compound | Protein Tyrosine Kinases (including those upstream of ERK) | Mouse Microglia | - Inhibits pneumococcal cell wall (PCW)-induced phosphorylation of p42/p44 MAPK (ERK1/2).- Blocks the release of pro-inflammatory cytokines (TNF-α, IL-6, etc.).- Reverses the chronic elevation of basal intracellular calcium ([Ca2+]i) induced by LPS or PCW.- Restores receptor-evoked calcium signaling. | 25-50 µM for ERK phosphorylation inhibition. Doses used in studies vary. | [1] |
| AG556 | Protein Tyrosine Kinase | Mouse Spinal Cord Cultures | - In conjunction with this compound, significantly reduces inflammation, tissue injury, and apoptosis. | Not specified for primary cells in the provided context. | [2] |
| PD98059 | MEK1/2 (upstream of ERK) | T-cells, various tumor cell lines (not explicitly primary in provided context) | - Inhibits T-cell proliferation by affecting cytokine production.- Suppresses ERK activation and growth in tumor cell lines. | 50 µM for tumor cell growth inhibition. | [3][4] |
| SCH772984 | ERK1/2 | Mouse Microglia | - Reduces IFNγ-mediated pro-inflammatory activation.- Decreases phagocytosis of amyloid-β and neuronal cells. | 1 µM | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to validate the efficacy of these inhibitors, the following diagrams are provided.
Signaling Pathway of this compound in Microglia
The following diagram illustrates the proposed signaling pathway affected by this compound in primary microglial cells upon stimulation with inflammatory agents like Lipopolysaccharide (LPS) or Pneumococcal Cell Wall (PCW).
Caption: this compound inhibits a protein tyrosine kinase upstream of the MEK/ERK pathway.
Experimental Workflow for Validating Inhibitor Efficacy
This diagram outlines a typical experimental workflow for assessing the efficacy of kinase inhibitors like this compound in primary microglia.
Caption: Workflow for testing kinase inhibitor efficacy in primary microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound and similar inhibitors in primary cell cultures.
Primary Microglia Culture
-
Isolation: Primary microglial cells can be isolated from the cerebral cortices of neonatal mice or rats (P0-P3).[6] The brain tissue is mechanically and enzymatically dissociated using trypsin.
-
Culture: Dissociated cells are plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Mixed glial cultures are maintained for approximately two weeks, with media changes every 2-3 days.
-
Purification: Microglia are separated from the mixed glial culture by shaking the flasks on an orbital shaker.[7] The purity of the isolated microglia should be verified by immunostaining for a microglia-specific marker such as Iba1.
Inhibitor Treatment and Cellular Stimulation
-
Pre-treatment: Primary microglia are seeded into appropriate culture plates. Before stimulation, the cells are pre-incubated with the desired concentration of the inhibitor (e.g., this compound, 25-50 µM) or vehicle control for a specified period (e.g., 30-60 minutes).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Pneumococcal Cell Wall (PCW) extract to induce an inflammatory response.
Western Blot for Phospho-ERK
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).[8] The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8] The membrane should be stripped and re-probed with an antibody for total ERK to normalize for protein loading.
ELISA for Cytokine Quantification
-
Sample Collection: After the stimulation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
Intracellular Calcium Imaging
-
Dye Loading: Primary microglia are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution.
-
Imaging: The cells are then imaged using a fluorescence microscope equipped with a ratiometric imaging system. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration ([Ca2+]i).[10]
-
Data Analysis: Changes in basal [Ca2+]i and the amplitude of calcium transients evoked by receptor agonists are measured and compared between different treatment groups.[11]
This guide provides a foundational understanding of this compound's efficacy and its comparison with other inhibitors in primary cell cultures. Researchers are encouraged to consult the primary literature for more detailed protocols and to optimize experimental conditions for their specific research needs.
References
- 1. The tyrosine kinase inhibitor this compound restores receptor signaling and blocks release functions in activated microglia (brain macrophages) by preventing a chronic rise in the intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of T cell activation by pharmacologic disruption of the MEK1/ERK MAP kinase or calcineurin signaling pathways results in differential modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Proliferating Microglia Exhibit Unique Transcriptional and Functional Alterations in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dbbiotech.com [dbbiotech.com]
- 9. bit.bio [bit.bio]
- 10. A new approach for ratiometric in vivo calcium imaging of microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevation of Basal Intracellular Calcium as a Central Element in the Activation of Brain Macrophages (Microglia): Suppression of Receptor-Evoked Calcium Signaling and Control of Release Function - PMC [pmc.ncbi.nlm.nih.gov]
AG126: A Tyrosine Kinase Inhibitor with Specificity for the ERK Pathway and Bruton's Tyrosine Kinase
For Immediate Release
[City, State] – [Date] – New comparative analysis of the tyrosine kinase inhibitor AG126 reveals a targeted activity profile, with primary inhibitory action against the ERK1/2 signaling cascade and Bruton's tyrosine kinase (BTK). This guide provides a comprehensive overview of the cross-reactivity of this compound, presenting quantitative data on its inhibitory effects against a panel of tyrosine kinases, detailed experimental protocols, and visual representations of its mechanism of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.
This compound, a member of the tyrphostin family of compounds, demonstrates selective inhibition of the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2) in the concentration range of 25-50 μM[1][2][3]. Furthermore, emerging evidence has identified this compound as a direct inhibitor of Bruton's tyrosine kinase (BTK), a key regulator of B-cell development and activation[4]. In contrast, this compound exhibits significantly weaker inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), with reported IC50 values of 450 μM and >100 μM, respectively[3][5].
Comparative Analysis of Kinase Inhibition
To provide a clear comparison of the inhibitory activity of this compound against various tyrosine kinases, the following table summarizes the available quantitative data.
| Kinase Target | IC50 / Effective Concentration | Notes |
| Primary Targets | ||
| ERK1 (p44) Phosphorylation | 25-50 μM | Inhibition of phosphorylation |
| ERK2 (p42) Phosphorylation | 25-50 μM | Inhibition of phosphorylation[1][2][3] |
| Bruton's Tyrosine Kinase (BTK) | Not specified | Direct inhibition reported[4] |
| Weakly Inhibited/Off-Targets | ||
| Epidermal GFRK (EGFR) | 450 μM | Weak inhibition[3][5] |
| Platelet-derived GFRK (PDGFR) | > 100 μM | Very weak to no inhibition[3][5] |
Signaling Pathway of Primary Target: ERK1/2
The following diagram illustrates the canonical ERK1/2 signaling pathway, a primary target of this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound against various tyrosine kinases is typically performed using in vitro kinase assays. The following provides a generalized methodology for such experiments.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase
-
Specific peptide substrate for the kinase
-
This compound (test compound)
-
ATP (Adenosine triphosphate), including a radiolabeled variant (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: A master mix is prepared containing the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase enzyme.
-
Inhibitor Addition: Serial dilutions of this compound are prepared and added to the reaction wells. A control reaction with a vehicle (e.g., DMSO) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radioactive and radiolabeled ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing steps to remove unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The protein kinase inhibitor, tyrphostin this compound, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | COX | ERK | TargetMol [targetmol.com]
Reproducibility of AG126 Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of AG126, a tyrphostin and potent tyrosine kinase inhibitor, with other established anti-inflammatory agents. The information is compiled from preclinical studies to aid in the evaluation of its reproducibility and therapeutic potential.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the efficacy of this compound in comparison to standard anti-inflammatory drugs in well-established animal models of inflammation.
Table 1: Effect of this compound on Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Pleural Exudate Volume (mL) | PMN Count (x 10^6/rat) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Sham | - | 0.15 ± 0.03 | 2.1 ± 0.4 | Not Detected | Not Detected |
| Carrageenan | - | 1.30 ± 0.09 | 85.0 ± 1.9 | 288 ± 18 | 195 ± 15 |
| This compound + Carrageenan | 1 | 0.95 ± 0.08 | 65.0 ± 2.5 | 210 ± 15 | 140 ± 12 |
| This compound + Carrageenan | 3 | 0.60 ± 0.05 | 42.0 ± 1.8 | 155 ± 12 | 98 ± 10 |
| This compound + Carrageenan | 10 | 0.35 ± 0.04 | 25.0 ± 1.5 | 95 ± 10 | 60 ± 8 |
*p < 0.01 vs. Carrageenan group. Data extracted from Cuzzocrea et al., 2000.[1]
Table 2: Effect of this compound on Markers of Oxidative Stress in Lung Tissue (Carrageenan-Induced Pleurisy Model)
| Treatment Group | Dose (mg/kg, i.p.) | MPO Activity (U/g tissue) | MDA Levels (µmol/g tissue) |
| Sham | - | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Carrageenan | - | 8.2 ± 0.7 | 4.5 ± 0.4 |
| This compound + Carrageenan | 10 | 3.1 ± 0.4 | 1.9 ± 0.2 |
*p < 0.01 vs. Carrageenan group. Data extracted from Cuzzocrea et al., 2000.[2]
Table 3: Comparative Efficacy of Anti-Inflammatory Agents in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| Indomethacin | 5 (p.o.) | ~50-60% |
| Ellagic Acid | 30 (p.o.) | ~60% |
| This compound | 10 (i.p.) | Significant reduction (qualitative) |
Note: Direct comparative quantitative data for this compound in the paw edema model was not available in the searched literature. The efficacy of Indomethacin and Ellagic Acid are provided for reference from similar studies.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Carrageenan-Induced Pleurisy in Rats
This model is used to assess acute inflammation.[5][6][7]
-
Animals: Male Wistar rats (200-250g) are used.
-
Anesthesia: Animals are anesthetized using isoflurane.
-
Induction of Pleurisy: A skin incision is made at the level of the left sixth intercostal space. The underlying muscles are dissected to expose the pleural membrane. 0.2 mL of 1% λ-carrageenan in sterile saline is injected into the pleural cavity.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Sample Collection: At 4 hours post-carrageenan injection, animals are euthanized. The chest cavity is opened, and the pleural exudate is collected by aspiration. The pleural cavity is washed with a known volume of saline containing heparin. The total volume of exudate is measured.
-
Cell Count: The number of polymorphonuclear (PMN) cells in the exudate is determined using a hemocytometer.
-
Cytokine Analysis: The pleural exudate is centrifuged, and the supernatant is stored at -80°C for cytokine analysis.
Measurement of Myeloperoxidase (MPO) Activity in Lung Tissue
MPO is an enzyme found in neutrophils and is used as an indicator of neutrophil infiltration into tissues.[8][9][10][11][12]
-
Tissue Homogenization: Lung tissue samples are homogenized in a solution containing 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate buffer (pH 6.0).
-
Sample Preparation: The homogenate undergoes three freeze-thaw cycles and is then sonicated. The samples are centrifuged at 12,000 g for 15 minutes at 4°C.
-
MPO Assay: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide in potassium phosphate buffer.
-
Data Analysis: The change in absorbance is measured spectrophotometrically at 460 nm. MPO activity is expressed as units per gram of wet tissue.
TNF-α and IL-1β Measurement by ELISA in Pleural Exudate
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.[13][14][15][16]
-
Sample Preparation: The collected pleural exudate is centrifuged to remove cells and debris. The supernatant is used for the assay.
-
ELISA Procedure: Commercially available ELISA kits for rat TNF-α and IL-1β are used according to the manufacturer's instructions.
-
Plate Coating: Microtiter plates are coated with a capture antibody specific for the cytokine of interest.
-
Incubation: Samples and standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the color development is stopped with a stop solution.
-
Data Analysis: The absorbance is read using a microplate reader at the appropriate wavelength. A standard curve is generated to determine the concentration of the cytokine in the samples.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are attributed to its ability to inhibit protein tyrosine kinases, which are crucial for the activation of multiple inflammatory signaling pathways.
Inhibition of JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for numerous cytokines and growth factors involved in inflammation.[17][18][19][20][21] this compound has been shown to downregulate the JAK/STAT pathway, thereby reducing the expression of pro-inflammatory genes.[17]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Modulation of NF-κB and ERK Signaling
This compound also influences other critical inflammatory pathways. It has been shown to attenuate signaling through NF-κB, a key transcription factor for pro-inflammatory genes like COX-2 and iNOS.[22] Additionally, this compound can inhibit the phosphorylation of ERK1/2, components of the MAPK signaling pathway, which is also involved in the inflammatory response.[23][24][25][26][27]
Caption: this compound modulates NF-κB and ERK signaling pathways.
Experimental Workflow for Evaluating Anti-inflammatory Compounds
The following diagram outlines a general workflow for the preclinical evaluation of potential anti-inflammatory agents like this compound.
Caption: General workflow for anti-inflammatory drug evaluation.
References
- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njppp.com [njppp.com]
- 7. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of myeloperoxidase (MPO) activity of lung tissue [bio-protocol.org]
- 9. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nwlifescience.com [nwlifescience.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Tumor necrosis factor alpha and high sensitivity C-reactive protein in diagnosis of exudative pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Tnp-alpha determination in serum and pleural effusion in patients with lung-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IL-1β Augments TNF-α–Mediated Inflammatory Responses from Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of tyrosine kinase signaling by tyrphostin this compound downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 19. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The tyrosine kinase inhibitor tyrphostin this compound reduces activation of inflammatory cells and increases Foxp3+ regulatory T cells during pathogenesis of rheumatoid arthritis [agris.fao.org]
- 23. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. ERK is an anti-inflammatory signal that suppresses expression of NF-kappaB-dependent inflammatory genes by inhibiting IKK activity in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
AG126 vs. AG490: A Comparative Analysis in Autoimmune Models
For researchers and drug development professionals navigating the landscape of tyrosine kinase inhibitors for autoimmune disease models, AG126 and AG490 present two intriguing, albeit distinct, options. While both have demonstrated efficacy in preclinical models of autoimmunity, their mechanisms of action and therapeutic effects diverge significantly. This guide provides a comprehensive comparison of this compound and AG490, summarizing their performance based on available experimental data and outlining their distinct signaling pathways.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and AG490 lies in their primary molecular targets. AG490 is a well-characterized inhibitor of the Janus kinase (JAK) family, with a degree of specificity for JAK2.[1][2] This inhibition directly impacts the JAK/STAT signaling pathway, a critical conduit for cytokine signaling involved in immune cell differentiation and activation.[1][2][3] Specifically, AG490 has been shown to block the phosphorylation of STAT3, a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[4][5]
In contrast, this compound acts further downstream in cellular signaling cascades, primarily by inhibiting the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7] The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in a variety of cellular processes, including inflammation. By targeting ERK phosphorylation, this compound can modulate the expression of inflammatory mediators.[7][8]
Performance in Autoimmune Models: A Summary of Preclinical Findings
AG490 in Autoimmune Models
AG490 has been extensively studied in models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and rheumatoid arthritis (Collagen-Induced Arthritis - CIA).
| Autoimmune Model | Animal Model | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | MOG35-55-induced in mice | Delayed onset and reduced severity of disease, decreased inflammatory cell infiltration and demyelination in the CNS. | [1] |
| Collagen-Induced Arthritis (CIA) | Mice | Ameliorated arthritic phenotype, increased proportion of Foxp3+ Tregs, and reduced proportion of IL-17A-producing T cells. | [4] |
This compound in Autoimmune and Inflammation Models
This compound has been evaluated in models of arthritis and colitis, where it has shown significant anti-inflammatory effects.
| Inflammatory/Autoimmune Model | Animal Model | Key Findings | Reference |
| Collagen-Induced Arthritis | Rats | Potent anti-inflammatory effects. | [8] |
| Carrageenan-induced pleurisy | Rats | Potent anti-inflammatory effects. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for AG490 and this compound in their respective autoimmune models.
AG490 Protocol for Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the central nervous system.
-
AG490 Administration: From day 3 post-immunization, mice are treated with AG490 (e.g., 25 mg/kg) via intraperitoneal injection every other day.[1]
-
Assessment: Clinical scores are monitored daily to assess disease severity. At the study endpoint, tissues can be collected for histological analysis of inflammation and demyelination, and immune cells can be isolated for flow cytometric analysis of T cell populations.[1]
This compound Protocol for Collagen-Induced Arthritis (CIA)
-
Animal Model: Lewis rats.
-
Induction of CIA: Arthritis is induced by immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant.
-
This compound Administration: this compound is administered intraperitoneally at a dose of, for example, 5 mg/kg every 48 hours.[8]
-
Assessment: The development of arthritis is monitored by measuring paw volume and clinical scoring of joint inflammation. Histological analysis of the joints can be performed to assess cartilage and bone erosion.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action of this compound and AG490, the following diagrams illustrate their points of intervention in key signaling pathways.
References
- 1. Immune characteristics study of AG490, a signal pathway inhibitor, in EAE model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK2-STAT3 blockade by AG490 suppresses autoimmune arthritis in mice via reciprocal regulation of regulatory T Cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AG126 and U0126 on Cell Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitors is paramount in designing effective experimental strategies. This guide provides a detailed comparative analysis of two commonly studied kinase inhibitors, AG126 and U0126, with a focus on their effects on cell proliferation. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action.
Introduction to this compound and U0126
This compound is a tyrphostin, a class of synthetic compounds known to inhibit protein tyrosine kinases.[1] While its precise spectrum of kinase inhibition in the context of cell proliferation is not exhaustively defined in publicly available literature, it has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) at micromolar concentrations.[2][3] It is also recognized for its anti-inflammatory properties.[4]
U0126 is a highly selective, non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] Its potent and specific mechanism of action has made it a widely used tool for studying the roles of the MEK/ERK pathway in various cellular processes, including proliferation.[7][8]
Comparative Efficacy on Cell Proliferation
The inhibitory effect of a compound on cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The available data for this compound and U0126 are summarized below. It is important to note that direct comparative studies with both inhibitors on the same cell line under identical conditions are limited in the public domain.
| Compound | Cell Line | Assay Duration | IC50 Value | Citation |
| U0126 | A-375 (Melanoma) | 72 hours | 1.1 µM | [9] |
| HT29 (Colon Carcinoma) | 24-36 hours | Approx. 10 µM | [10] | |
| This compound | Bovine Retinal Microvascular Endothelial Cells (BRMECs) | Not Specified | Dose-dependent inhibition (0.1-100 µM) of VEGF-induced proliferation | [2] |
| ARPE-19 (Retinal Pigment Epithelium) | Not Specified | Toxic at concentrations > 10 µM | [2] |
Note: The provided data for this compound does not specify a precise IC50 for the inhibition of cancer cell proliferation, but rather a range of effective concentrations for inhibiting VEGF-induced proliferation in a non-cancerous endothelial cell line. This highlights a gap in the currently available public data for a direct comparison with U0126 in the context of cancer cell proliferation.
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and U0126 on cell proliferation can be attributed to their distinct mechanisms of action and their targets within cellular signaling cascades.
U0126: A Specific MEK1/2 Inhibitor
U0126 directly targets and inhibits the enzymatic activity of MEK1 and MEK2.[5] By doing so, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2. The MAPK/ERK pathway is a central regulator of cell proliferation, and its inhibition by U0126 leads to cell cycle arrest and a reduction in cell growth.[8]
Figure 1: U0126 inhibits cell proliferation by targeting MEK1/2 in the MAPK/ERK pathway.
This compound: A Broader Tyrosine Kinase Inhibitor
This compound is classified as a tyrosine kinase inhibitor.[1] While it can inhibit the phosphorylation of ERK1/2, this effect is observed at higher concentrations (25-50 µM) compared to the direct and potent inhibition of MEK by U0126.[2][3] this compound is reported to be a poor inhibitor of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][11] Its anti-proliferative effects are likely mediated through the inhibition of one or more other tyrosine kinases that are upstream of or parallel to the MAPK pathway, but the specific high-affinity targets responsible for its anti-proliferative effects in cancer cells are not as clearly defined as those of U0126.
Figure 2: this compound inhibits cell proliferation by targeting tyrosine kinases, potentially including those upstream of ERK1/2.
Experimental Protocols
To aid researchers in their experimental design, we provide a detailed, generalized protocol for a cell proliferation assay using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This protocol can be adapted for both this compound and U0126.
Experimental Workflow: MTT Cell Proliferation Assay
Figure 3: A generalized workflow for assessing cell proliferation using the MTT assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and U0126 in culture medium. It is recommended to perform a wide range of concentrations for the initial experiment to determine the IC50 (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (e.g., DMSO, the solvent for the inhibitors) at the same final concentration as in the treated wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of the inhibitors or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
At the end of the incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
Both this compound and U0126 are valuable tools for studying the signaling pathways that regulate cell proliferation. U0126 offers high specificity for the MEK/ERK pathway, with a well-defined mechanism of action and readily available quantitative data on its anti-proliferative effects. This compound, as a broader tyrosine kinase inhibitor, presents an alternative for investigating proliferation that may be driven by other kinase-dependent pathways. However, further research is needed to elucidate its specific targets in cancer cell proliferation and to establish a more comprehensive set of IC50 values across various cancer cell lines to facilitate direct comparisons with more specific inhibitors like U0126. Researchers should carefully consider the specific aims of their study when choosing between these two inhibitors.
References
- 1. The tyrosine kinase inhibitor this compound restores receptor signaling and blocks release functions in activated microglia (brain macrophages) by preventing a chronic rise in the intracellular calcium level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | COX | ERK | TargetMol [targetmol.com]
- 4. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 6. U0126 - Wikipedia [en.wikipedia.org]
- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to Tyrphostin Compounds for Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Tyrphostins represent a broad class of synthetic compounds renowned for their inhibitory effects on protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signaling pathways that govern growth, differentiation, and metabolism. Dysregulation of PTK activity is a hallmark of many diseases, including a variety of cancers. This guide provides a side-by-side comparison of several widely studied Tyrphostin compounds, offering quantitative data on their inhibitory potency, target selectivity, and the experimental protocols used for their characterization.
Data Presentation: Comparative Inhibitory Activity of Tyrphostin Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Tyrphostin compounds against several key protein tyrosine kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 Value (µM) | Comments |
| AG-1478 | EGFR | 0.003[1] | Highly potent and selective for EGFR.[1] |
| HER2/ErbB2 | > 100[1] | Demonstrates high selectivity over HER2/ErbB2.[1] | |
| PDGFR | > 100[1] | Shows minimal activity against PDGFR.[1] | |
| AG-490 (Tyrphostin B42) | JAK2 | 10[2] | A well-known inhibitor of JAK2.[2] |
| EGFR | 0.1 - 2[2][3] | Also exhibits potent inhibition of EGFR. | |
| HER2/ErbB2 | 13.5[2][3] | Moderate activity against HER2/ErbB2.[2][3] | |
| JAK3 | 20[2] | Also inhibits JAK3.[2] | |
| AG-528 (Tyrphostin B66) | HER2/ErbB2 | 2.1[4] | Potent inhibitor of HER2/ErbB2.[4] |
| EGFR | 4.9[4] | Also targets EGFR.[4] | |
| Tyrphostin A9 (AG-17) | PDGFR | 0.5 | A potent inhibitor of the PDGF receptor tyrosine kinase. |
| EGFR | 460 | Initially designed as an EGFR inhibitor, but more potent against PDGFR. | |
| Tyrphostin 25 (RG-50875) | EGFR | 3[5] | A competitive inhibitor of EGFR.[5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
The determination of IC50 values for Tyrphostin compounds is typically performed using in vitro kinase assays. The following is a representative protocol based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective:
To determine the concentration of a Tyrphostin compound that inhibits 50% of the activity of a specific protein tyrosine kinase.
Materials and Reagents:
-
Purified recombinant human kinase (e.g., EGFR, JAK2, PDGFR)
-
Specific peptide or protein substrate for the kinase
-
Tyrphostin compounds of interest, dissolved in 100% DMSO
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
White, opaque 384-well or 96-well plates
-
Luminometer plate reader
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of the Tyrphostin compound in 100% DMSO.
-
Perform a serial dilution of the compound in kinase assay buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and typically at or below 1%.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of each diluted Tyrphostin compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the specific substrate to each well. The concentrations of ATP and substrate should be optimized for each kinase, often near their respective Km values.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection (ADP-Glo™ Method):
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The percentage of inhibition is calculated for each Tyrphostin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Tyrphostin concentration to generate a dose-response curve.
-
The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.
-
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
